[Gln11]-beta-Amyloid (1-40)
Description
Context within Amyloid-beta Peptides and Alzheimer's Disease Pathogenesis
Amyloid-beta (Aβ) peptides are central to the amyloid cascade hypothesis, a leading theory explaining the development of Alzheimer's disease. nih.govnih.gov These peptides, typically 36 to 43 amino acids in length, are derived from the amyloid precursor protein (APP) through cleavage by β-secretase and γ-secretase. wikipedia.orgnih.govmdpi.com The accumulation and aggregation of Aβ into plaques in the brain are hallmark pathological features of Alzheimer's. nih.govwikipedia.orgnih.gov These aggregates, particularly the soluble oligomeric forms, are considered neurotoxic, contributing to synaptic dysfunction and neuronal cell death. wikipedia.orgresearchgate.net
The Aβ pathway is a key focus in Alzheimer's research, with studies investigating the mechanisms of Aβ production, aggregation, and clearance. nih.govnih.gov Mutations in the APP gene and in the presenilin genes (PSEN1 and PSEN2), which encode components of γ-secretase, are linked to early-onset familial Alzheimer's disease, further underscoring the critical role of Aβ in the disease's progression. nih.govmdpi.comnih.gov
Significance of Amyloid-beta (1-40) in Amyloid Pathology
Among the various Aβ isoforms, Amyloid-beta (1-40) (Aβ(1-40)) is the most abundant species produced. mdpi.comathenslab.gr While Aβ(1-42) is more prone to aggregation and is the primary component of neuritic plaques, Aβ(1-40) is also a significant contributor to amyloid pathology. wikipedia.orgmdpi.comnih.gov It is the predominant form found in cerebrovascular amyloid deposits, a condition known as cerebral amyloid angiopathy (CAA), which is frequently observed in Alzheimer's patients. wikipedia.org
The ratio of Aβ(1-42) to Aβ(1-40) in cerebrospinal fluid (CSF) is a crucial biomarker for diagnosing Alzheimer's disease. athenslab.grmayocliniclabs.com In affected individuals, CSF levels of Aβ(1-42) are typically decreased due to its sequestration in brain plaques, while Aβ(1-40) levels tend to remain more stable. athenslab.grmayocliniclabs.com This results in a lower Aβ(1-42)/Aβ(1-40) ratio, which shows high concordance with amyloid positron emission tomography (PET) scan results for detecting amyloid deposition. mayocliniclabs.comnih.gov The aggregation process of Aβ(1-40) is complex and can lead to the formation of various structures, from soluble oligomers to mature fibrils, all of which are implicated in neurotoxicity. researchgate.netpnas.org
Specific Research Focus on the [Gln11] Modification in Amyloid-beta Peptides
Post-translational modifications of amyloid-beta peptides, such as the substitution at position 11, are gaining attention as they can significantly alter the peptide's pathogenic properties. frontiersin.orgfrontiersin.org The modification of glutamic acid to pyroglutamate (B8496135) at position 11 (AβN11(pE)) is one such change that has been studied. phoenixbiotech.net Research has also focused on the [Gln11] substitution, which involves replacing glutamic acid with glutamine. echelon-inc.comsigmaaldrich.com
These modifications can influence Aβ's aggregation propensity, neurotoxicity, and interaction with other molecules. frontiersin.org For instance, N-terminally truncated Aβ peptides, including those starting at position 11, are found in senile plaques and are considered to have increased aggregation potential. nih.govaging-us.com Studies on synthetic peptides like [Gln11]β-(1-28) have shown that they can induce amnesia in animal models, suggesting a direct role in the cognitive deficits associated with Alzheimer's disease. pnas.org The investigation of such specific modifications is crucial for a deeper understanding of the sporadic forms of Alzheimer's disease, which account for the vast majority of cases. frontiersin.org
Properties
Molecular Weight |
4328.9 |
|---|---|
sequence |
DAEFRHDSGYQVHHQKLVFFAEDVGSNKGAIIGLMVGGVV |
Origin of Product |
United States |
Biogenesis and Proteolytic Processing Pathways of Amyloid Precursor Protein Leading to Gln11 Beta Amyloid 1 40
Amyloidogenic Pathway and Sequential Cleavage by Secretases
The amyloidogenic pathway is initiated by the cleavage of APP by β-secretase, followed by a subsequent cleavage by γ-secretase. biolegend.comresearchgate.net This two-step process is a critical determinant in the production of various Aβ isoforms. nih.govcreative-diagnostics.com The initial β-secretase cleavage occurs at the N-terminus of the Aβ domain, releasing a soluble ectodomain (sAPPβ) and leaving a 99-amino acid C-terminal fragment (C99) anchored in the membrane. researchgate.netcreative-diagnostics.com This C99 fragment is the immediate precursor to Aβ and is subsequently processed by γ-secretase. nih.govfrontiersin.org
Role of Beta-Secretase 1 (BACE1) in Initial Cleavage
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is the primary β-secretase in the brain. mdpi.com It is an aspartyl protease that plays a crucial role in initiating the amyloidogenic cascade. embopress.org BACE1 is synthesized in the endoplasmic reticulum and becomes active in the Golgi apparatus before being transported to the cell surface and endosomes, where it encounters and cleaves APP. mdpi.com
BACE1 can cleave APP at two main sites. The primary cleavage site, known as the β-site, is located between Met671 and Asp672 of APP, which corresponds to the first amino acid of the Aβ sequence (Asp1). This cleavage generates the C99 fragment. embopress.orgnih.gov However, BACE1 can also cleave at an alternative site, termed the β'-site, between Tyr681 and Glu682 of APP, which corresponds to the 11th amino acid of the Aβ sequence (Glu11). embopress.orgnih.gov This β'-cleavage results in a shorter C-terminal fragment called C89 and the subsequent generation of N-terminally truncated Aβ peptides, such as Aβ(11-40). nih.gov The formation of [Gln11]-beta-Amyloid (1-40) originates from this Aβ(11-40) peptide, which undergoes a subsequent post-translational modification where the Glutamic acid (Glu) at position 11 is converted to Glutamine (Gln). frontiersin.orgnih.gov
Mutations within the APP gene, particularly those associated with familial Alzheimer's disease (FAD), can significantly influence the cleavage specificity of BACE1. For instance, the Swedish mutation (K670N/M671L) enhances the cleavage at the β-site, leading to increased production of Aβ starting at Asp1. researchgate.net Conversely, the protective Icelandic mutation (A673T) promotes cleavage at the β'-site, resulting in higher levels of Aβ(11-40) and consequently reducing the generation of the more amyloidogenic full-length Aβ. nih.gov The Leuven mutation (E682K), located at the β'-site, blocks this cleavage and shifts APP processing towards the β-site, thereby increasing the production of full-length Aβ. embopress.org These findings highlight how genetic factors can alter the balance between β- and β'-cleavage, ultimately impacting the types of Aβ peptides produced. nih.govresearchgate.net
| Mutation | Location | Effect on BACE1 Cleavage | Consequence for Aβ Production |
| Swedish (K670N/M671L) | Near β-site | Enhances β-site cleavage | Increased Aβ(1-X) |
| Icelandic (A673T) | Near β-site | Promotes β'-site cleavage | Increased Aβ(11-40), Decreased Aβ(1-X) |
| Leuven (E682K) | At β'-site | Blocks β'-site cleavage | Increased Aβ(1-X) |
| A673V | Near β-site | Shifts cleavage to β-site | Increased C99/C89 ratio, Increased Aβ(1-X) |
Role of Gamma-Secretase in C-Terminal Processing
Following the initial cleavage by BACE1, the resulting membrane-bound C-terminal fragments (C99 or C89) are substrates for γ-secretase. nih.govcreative-diagnostics.com This enzyme complex is responsible for the final intramembrane cleavage that releases the Aβ peptide and the APP intracellular domain (AICD). cell-stress.comnih.gov The γ-secretase complex itself is composed of four core proteins: presenilin (which contains the catalytic site), nicastrin, APH-1, and PEN-2. mdpi.com
Gamma-secretase cleavage is not a precise event and can occur at multiple sites within the transmembrane domain of the C99 fragment. wikipedia.org This leads to the generation of Aβ peptides of varying lengths, most commonly ending at amino acid 40 (Aβ40) or 42 (Aβ42). frontiersin.org The process is sequential, with initial cleavages producing longer Aβ species (e.g., Aβ48 or Aβ49), which are then trimmed down to the final products. frontiersin.orgfrontiersin.org Aβ40 is typically the most abundant isoform produced. cell-stress.com When the C89 fragment (generated by β'-cleavage) is the substrate, γ-secretase processing yields Aβ peptides starting at position 11, such as Aβ(11-40). nih.gov
Influence of Cellular Microenvironment on Amyloid-beta Production
The production of Aβ is not solely determined by the secretases themselves but is also influenced by the cellular microenvironment. mdpi.com The subcellular localization of APP and the secretases is a critical factor. aginganddisease.org Amyloidogenic processing predominantly occurs in endocytic compartments, such as endosomes, where the acidic environment is optimal for BACE1 activity. mdpi.com
The lipid composition of the cell membrane, particularly the presence of cholesterol-rich lipid rafts, also plays a significant role. frontiersin.org Both BACE1 and γ-secretase are thought to be active within these microdomains, suggesting that the clustering of APP and these enzymes in lipid rafts facilitates amyloidogenic processing. frontiersin.org Furthermore, cellular stress, neuroinflammation, and the activity of immune cells like microglia and astrocytes can modulate APP processing and Aβ production, creating a complex interplay that can influence the generation of various Aβ isoforms. mdpi.comnih.gov The post-translational modification of Glu11 to Gln11, which creates [Gln11]-beta-Amyloid (1-40), is catalyzed by the enzyme glutaminyl cyclase (QPCT). frontiersin.orgnih.gov This modification can occur after the Aβ(11-40) peptide is generated. nih.gov
Conformational Dynamics and Structural Biology of Gln11 Beta Amyloid 1 40 Aggregation Intermediates
Monomeric Conformational States and Equilibrium
In its soluble, non-pathological state, the monomeric form of amyloid-beta (1-40) is largely unstructured, exhibiting a mix of random coil and helical conformations. nih.gov Molecular dynamics simulations have indicated that the monomeric state of Aβ(1-40) is highly dynamic, capable of populating multiple discrete structural states rather than a single fixed conformation. wikipedia.orgbiorxiv.org This conformational flexibility is a key factor in its propensity to aggregate.
The equilibrium between these different monomeric conformations is influenced by environmental factors such as temperature and pH. For instance, treatment with hexafluoroisopropanol (HFIP) is a common method used in research to ensure a highly monomeric starting material for aggregation studies, highlighting the delicate balance of forces that maintain the monomeric state. rpeptide.com The inherent disorder of the Aβ(1-40) monomer is a critical prerequisite for the subsequent misfolding and aggregation cascade that leads to the formation of neurotoxic species. biorxiv.org
Oligomeric Assembly and Heterogeneity
The aggregation of [Gln11]-beta-Amyloid (1-40) proceeds through the formation of soluble oligomers, which are widely considered to be the primary neurotoxic species. wikipedia.orgnih.gov These oligomers are characterized by their heterogeneity in both size and structure, representing a complex and dynamic ensemble of non-covalently associated monomers. nih.govmdpi.com
The assembly process is a cascade of events where monomers self-associate into smaller oligomers, which can then grow into larger, more complex structures. nih.govbiorxiv.org The presence of various ions, such as calcium, has been shown to promote the formation of these oligomeric species. plos.org
The initial step in the oligomerization of Aβ(1-40) involves the formation of small, soluble oligomers such as dimers, trimers, and tetramers. nih.govmdpi.com Studies have shown that at the beginning of the aggregation process, Aβ(1-40) exists predominantly as monomers, but dimers are also detected in significant proportions. nih.gov Single-molecule studies have provided insights into the formation of these early-stage oligomers, revealing their prolonged lifetimes and stability. biorxiv.org The formation of these small oligomers is a critical nucleation step that precedes the development of larger aggregates. nih.govbiorxiv.org
A variety of biophysical techniques are employed to characterize the heterogeneous population of Aβ(1-40) oligomers. Atomic force microscopy (AFM) has been used to visualize the morphology of these species, revealing small, spherical entities at the initial stages of aggregation. nih.gov As aggregation progresses, larger oligomers, sometimes referred to as Aβ-derived diffusible ligands (ADDLs), can be observed. nih.gov
Ion mobility-mass spectrometry (IM-MS) has revealed the presence of at least two different conformational states within soluble Aβ aggregates. nih.gov Furthermore, techniques like single-molecule fluorescence resonance energy transfer (smFRET) and fluorescence correlation spectroscopy (FCS) have been instrumental in studying the size distribution and formation kinetics of these oligomers. mdpi.com These methods have confirmed the heterogeneous nature of oligomeric intermediates and have been used to measure the affinity of these species for cellular membranes. mdpi.com
| Technique | Information Obtained | Key Findings |
| Atomic Force Microscopy (AFM) | Morphology and size of oligomers. nih.gov | Initial small, spherical oligomers evolve into larger structures. nih.gov |
| Ion Mobility-Mass Spectrometry (IM-MS) | Conformational states of oligomers. nih.gov | At least two different conformational states exist. nih.gov |
| Single-Molecule Fluorescence (smFRET, FCS) | Size distribution and kinetics of oligomer formation. mdpi.com | Oligomers exhibit a heterogeneous size distribution. mdpi.com |
Protofibril and Fibril Architectures
Following the formation of soluble oligomers, the aggregation pathway of [Gln11]-beta-Amyloid (1-40) continues with the assembly of larger, insoluble structures known as protofibrils and, ultimately, mature fibrils. nih.govnih.gov These fibrillar structures are the main component of the amyloid plaques found in the brains of individuals with Alzheimer's disease. wikipedia.org
Cryo-electron microscopy (cryo-EM) has been a powerful tool in elucidating the high-resolution structures of Aβ(1-40) fibrils, revealing complex architectures composed of intertwined protofilaments. schroderlab.orgmdpi.com These studies have shown that Aβ(1-40) can form multiple distinct fibrillar structures, a phenomenon known as polymorphism. nih.govnih.gov
A hallmark of amyloid aggregates, including those formed by [Gln11]-beta-Amyloid (1-40), is the predominance of a cross-β-sheet secondary structure. nih.govnih.govnih.gov In this conformation, the β-strands run perpendicular to the fibril axis, forming extensive networks of hydrogen bonds that stabilize the structure. nih.gov Infrared spectroscopy has been used to monitor the secondary structure changes during aggregation, confirming that β-sheet content increases as the peptide transitions from monomers to fibrils. nih.gov The stability of the amyloid fibrils is directly correlated with the extent of their β-sheet content. nih.govnih.gov
The process of fibrillogenesis involves a significant conformational transition from the largely disordered or partially helical state of the monomer to the β-sheet-rich structure of the fibril. nih.govbiorxiv.org Spectroscopic characterization has shown that oligomers are often composed of random coil secondary structures that can transition to β-sheet structures as aggregation progresses. biorxiv.org
A key structural change observed during the conversion of oligomers into fibrils is a transition from an antiparallel β-sheet conformation in the oligomeric state to a parallel β-sheet arrangement in the mature fibrils. nih.govnih.gov This reorganization of β-sheets, involving the reorientation of β-strands, is thought to be a critical step in the fibrillization process. nih.govnih.gov Hydrogen-deuterium exchange mass spectrometry has further revealed that certain regions of the Aβ(1-40) peptide become more ordered during the transition from protofibril to fibril. nih.gov
| Aggregation Stage | Dominant Secondary Structure | Key Structural Features |
| Monomer | Random coil, α-helix nih.gov | Highly dynamic and flexible. wikipedia.orgbiorxiv.org |
| Oligomer | Antiparallel β-sheet, random coil nih.govbiorxiv.orgnih.gov | Heterogeneous, soluble, neurotoxic. wikipedia.orgnih.govmdpi.com |
| Protofibril/Fibril | Parallel β-sheet nih.govnih.gov | Insoluble, stable, cross-β structure. nih.govnih.govnih.gov |
Factors Influencing Conformation and Misfolding of [Gln11]-beta-Amyloid (1-40)
The conformational landscape and subsequent aggregation pathway of beta-Amyloid (1-40) (Aβ(1-40)) are exquisitely sensitive to a variety of intrinsic and extrinsic factors. The substitution of a single amino acid can dramatically alter its biophysical properties, leading to changes in aggregation kinetics, structural polymorphism of intermediates, and the final fibrillar architecture. The [Gln11]-beta-Amyloid (1-40) variant, which features a glutamine (Gln) residue in place of the wild-type glutamic acid (Glu) at position 11 (a mutation denoted as E11Q), is a prime example of how a subtle chemical change in the N-terminal region can exert significant influence over the peptide's behavior.
The N-terminal region of Aβ(1-40) (residues 1-16) is hydrophilic and generally more flexible or disordered compared to the C-terminal hydrophobic core. researchgate.net However, it is not inert; it plays a crucial role in mediating interactions that can either stabilize the monomeric state or promote aggregation. Position 11 is situated within this critical N-terminal domain. acs.orgnih.gov In wild-type Aβ, this region, containing residues like Asp1, Glu3, Asp7, and Glu11, acts as a binding site for metal ions and is involved in key electrostatic interactions that influence peptide-peptide association. acs.orgnih.gov
The mutation from glutamic acid to glutamine at position 11 (E11Q) fundamentally alters the local chemistry by replacing a negatively charged carboxylate side chain with a neutral, polar amide group. This modification directly impacts several factors that govern the conformation and misfolding of the peptide.
Alteration of Metal Ion Coordination
One of the most direct consequences of the E11Q mutation is the change in the peptide's ability to coordinate with metal ions, particularly zinc (Zn(II)). acs.orgnih.gov The Aβ peptide has several residues in its N-terminal domain capable of binding metal ions, including three histidine residues (His6, His13, His14) and several carboxylic acid residues, including Glu11. acs.orgnih.gov The binding of metal ions can significantly modulate the aggregation properties of Aβ. acs.orgnih.gov
Table 1: Impact of E11Q Mutation on Zn(II) Ion Coordination
| Peptide Variant | Key Residues in Zn(II) Coordination | Consequence of Mutation |
|---|---|---|
| Wild-Type Aβ(1-40) | Glu11, His6, His13, His14 | The carboxylate group of Glu11 is a potential ligand for Zn(II). The typical coordination involves two histidine residues. acs.orgnih.gov |
| [Gln11]-Aβ(1-40) (E11Q) | His6, His13, His14 | The binding contribution from the side chain at position 11 is lost. The Zn(II) complex resembles a system with three histidine ligands instead of two. acs.orgnih.gov |
Impact on Aggregation Propensity and Nucleation
The process of amyloid fibril formation is typically a nucleated polymerization event, where the initial formation of a stable nucleus is the rate-limiting step. elifesciences.org The charge of the peptide, particularly in the N-terminal region, plays a significant role in this process. Electrostatic repulsion between monomers can inhibit aggregation, whereas neutralization of charge can lower this energy barrier.
Deep mutational scanning experiments have identified several negatively charged residues in the N-terminus of Aβ, including Glu11, that act as "gatekeepers" by preventing fibril nucleation. elifesciences.orgbiorxiv.org The negative charge at these positions is thought to create repulsive forces that hinder the close association of monomers required for nucleation. The E11Q mutation neutralizes the charge at this gatekeeper position. This change is predicted to increase the nucleation score of the peptide, suggesting that [Gln11]-Aβ(1-40) has a higher propensity to aggregate and may do so at an accelerated rate compared to the wild-type peptide. elifesciences.orgbiorxiv.org
Influence on Structural Polymorphism
The specific amino acid sequence dictates the energetically favorable conformations that aggregation intermediates and mature fibrils can adopt. The Glu11 residue is known to participate in inter-strand hydrogen bonds and salt bridges that stabilize certain fibril polymorphs. portlandpress.com For instance, in some Aβ fibril structures, Glu11 can form interactions with nearby residues to define a specific turn or loop. portlandpress.com The substitution with glutamine (Gln) removes the potential for salt bridge formation and alters the hydrogen bonding capacity, likely redirecting the folding pathway and favoring different fibril structures. Studies on other Aβ mutants have shown that changes in this region can significantly impact the final fibril morphology. For example, in fibrils of the Osaka mutant (E22Δ), Glu11 is involved in a network of charged interactions, while in fibrils of the Arctic mutant (E22G), the ordered fibril core can begin at E11. portlandpress.com This highlights the structural importance of this position and implies that the E11Q mutation would lead to a distinct set of polymorphic fibril structures.
Aggregation Kinetics and Pathways of Gln11 Beta Amyloid 1 40
Nucleation and Growth Mechanisms
The aggregation of Aβ peptides, including the [Gln11]-beta-Amyloid (1-40) variant, follows a nucleation-dependent polymerization model. nih.govfrontiersin.org This process is characterized by two main phases: a slow nucleation phase (lag phase) followed by a more rapid elongation or growth phase. frontiersin.org
Once stable nuclei are formed, the elongation phase begins. In this phase, soluble Aβ monomers are recruited and added to the ends of the existing nuclei, leading to the formation of larger, insoluble amyloid fibrils. nih.govnih.gov This process is significantly faster than the initial nucleation. The elongation of Aβ(1-40) fibrils has been described as an end-to-end aggregation process, resulting in rigid rod-like structures. nih.gov Research has shown that the rate of fibril elongation is proportional to the concentration of monomeric Aβ. researchgate.net
A proposed model for Aβ fibrillogenesis includes the formation of peptide micelles above a critical concentration, with fibril nucleation occurring within these micelles or on heterogeneous seeds. nih.govnih.gov This is followed by the irreversible binding of monomers to the fibril ends, driving the growth of the amyloid structure. nih.govnih.gov
Distinct Kinetic Pathways of Aggregation
The aggregation of [Gln11]-beta-Amyloid (1-40) does not follow a single, linear pathway. Instead, it can proceed through multiple and often competing kinetic pathways, leading to a variety of aggregate species, including oligomers, protofibrils, and mature fibrils. nih.govmdpi.com
Initially, monomeric peptides assemble into spherical oligomers. nih.gov These oligomers can then follow different routes. One pathway involves the direct conversion of these oligomers into fibrils, a process that involves a significant change in secondary structure from antiparallel to parallel β-sheets. nih.gov
However, evidence suggests that oligomers may not always be on the direct pathway to fibril formation but can exist as distinct, off-pathway species. mdpi.com These off-pathway oligomers can be stable and may have their own unique biological activities. The aggregation of Aβ(1-40) can lead to the formation of different fibril morphologies, suggesting that different aggregation pathways result in structurally distinct end products. nih.gov
Role of Seeding in Aggregation Propagation
The aggregation of [Gln11]-beta-Amyloid (1-40) can be significantly accelerated by a process known as seeding. Seeding involves the addition of pre-formed amyloid aggregates (seeds) to a solution of monomeric peptides. frontiersin.org These seeds act as templates, bypassing the slow and thermodynamically unfavorable nucleation phase and directly initiating the elongation phase. frontiersin.org
This process is a key feature of the prion-like propagation of amyloid pathology. frontiersin.orgnih.gov The seeds can be homologous, meaning they are composed of the same Aβ variant, or heterologous, composed of a different but structurally compatible protein or peptide. frontiersin.orgnih.gov
Studies have demonstrated that both Aβ(1-40) and its N-terminal truncated variant, Aβ(11-40), can seed both their own aggregation (homologous seeding) and each other's aggregation (heterologous or cross-seeding). nih.gov However, the efficiency of seeding can vary. For instance, Aβ(1-40) seeds have been shown to be more effective at accelerating aggregation than Aβ(11-40) seeds. nih.gov This suggests that the structure of the seed is a critical determinant of its templating activity.
The concept of "interaction history" has been proposed, where prior interactions of Aβ peptides with other molecules can shape their subsequent aggregation and propagation. uab.cat This highlights the complex nature of seeding and its dependence on the molecular environment.
| Seeding Type | Description | Impact on Aggregation | Reference |
| Homologous Seeding | Seeding with pre-formed fibrils of the same peptide ([Gln11]-beta-Amyloid (1-40)). | Bypasses the lag phase, accelerating fibril formation. | frontiersin.org |
| Heterologous (Cross-) Seeding | Seeding with fibrils of a different but related peptide (e.g., Aβ(11-40)). | Can also accelerate aggregation, but efficiency may vary. | nih.gov |
Influence of Environmental Modulators on Aggregation Rate and Morphology
The aggregation kinetics and the resulting morphology of [Gln11]-beta-Amyloid (1-40) fibrils are highly sensitive to environmental factors. mdpi.commdpi.com These modulators can either accelerate or inhibit aggregation and can influence the final structure of the amyloid aggregates.
pH: The pH of the solution plays a critical role. Near the isoelectric point of the peptide, solubility is reduced, which can promote aggregation. nih.gov Acidic pH conditions (e.g., pH 5.0-6.0) can induce a conformational change in Aβ, making it more prone to aggregation. nih.govresearchgate.net This is relevant in biological contexts, as such pH levels are found in endosomal compartments. nih.gov Conversely, at very low pH (e.g., in 0.1 M HCl), Aβ(1-40) forms fibrils at a rate that is amenable to detailed kinetic studies. nih.govnih.gov Different pH values can lead to the formation of distinct aggregate morphologies, such as granular non-fibrillar aggregates at lower pH versus classic fibrils at neutral pH. researchgate.net
Temperature: Temperature influences the rate of aggregation, with higher temperatures generally leading to faster fibril formation. researchgate.net The aggregation rate of Aβ at 25°C is significantly slower than at 37°C. researchgate.net The temperature dependence of the elongation rate constant follows the Arrhenius law, indicating that significant conformational changes are involved in the binding of monomers to fibril ends. researchgate.net
Ionic Strength: The ionic strength of the solution can affect the electrostatic interactions between Aβ peptides. bmbreports.org Increasing the ionic strength can shield charged residues, reducing electrostatic repulsion and thereby promoting aggregation. bmbreports.org
Presence of Lipids and Other Molecules: The interaction with lipid membranes can significantly modulate Aβ aggregation. schroderlab.org Lipids can act as a surface for Aβ to concentrate and aggregate, potentially accelerating fibril formation. schroderlab.org Other small molecules, such as certain surfactants, can either promote or inhibit aggregation depending on their concentration and the conformational state they induce in the Aβ peptide. nih.govdiva-portal.org
| Environmental Modulator | Effect on Aggregation | Resulting Morphology | References |
| pH | Can accelerate aggregation, especially near the isoelectric point or at acidic pH. | Can lead to different morphologies, such as granular aggregates or fibrils. | nih.govnih.govresearchgate.netresearchgate.net |
| Temperature | Higher temperatures generally increase the rate of aggregation. | Can influence fibril structure. | researchgate.netresearchgate.net |
| Ionic Strength | Increased ionic strength can promote aggregation by reducing electrostatic repulsion. | Can affect the packing of fibrils. | bmbreports.org |
| Lipids | Can provide a surface for aggregation, often accelerating the process. | Can lead to the formation of lipidic fibrils. | schroderlab.org |
Molecular and Cellular Mechanisms of Gln11 Beta Amyloid 1 40 Neurotoxicity
Interactions with Neuronal and Glial Cell Membranes
The interaction of amyloid-beta peptides with the membranes of neurons and glial cells is considered a primary event in the cascade of neurotoxicity. Aβ(1-40) is an amphipathic peptide that can interact with various components of the cell membrane, including lipids and proteins. ox.ac.ukdiva-portal.org These interactions are believed to be crucial in the onset and development of Alzheimer's disease. ox.ac.uk Oligomeric forms of Aβ(1-40) can reduce the fluidity of the cell membrane, which in turn may stimulate the amyloidogenic processing of the amyloid precursor protein (APP), creating a feedback loop that increases Aβ production. nih.gov The nature of these interactions can be influenced by the lipid composition of the membrane; for instance, the presence of ganglioside GM1 can induce a conformational change in Aβ(1-40) from a random coil to a structure rich in β-sheets, which is more prone to aggregation. nih.gov Similarly, acidic lipids can act as templates, accumulating the peptide on the membrane surface and accelerating its aggregation into toxic structures. ox.ac.ukdiva-portal.org
A central hypothesis in amyloid neurotoxicity is the "channelopathy" theory, which posits that Aβ oligomers can form pores or ion channels within cellular membranes. mdpi.commdpi.com These Aβ(1-40)-formed channels often exhibit heterogeneous properties. nih.gov Studies using lipid bilayer techniques have identified several distinct types of ion channels formed by Aβ(1-40), characterized by different conductances, kinetics, and ion selectivity. nih.gov These pores disrupt the selective permeability of the membrane, leading to an unregulated influx of ions. researchgate.net The formation of these channels is considered a common pathway for cytotoxicity among various amyloid proteins. nih.gov The presence of cholesterol and other sterols in the membrane can influence the propensity of Aβ(1-40) to form these channels. researchgate.net
| Channel Type | Key Characteristics | Conductance Values (in 250/50 mM KCl) | Ion Selectivity Sequence |
|---|---|---|---|
| "Bursting" Fast Cation Channel | Nonlinear current-voltage relationship; subject to slow block by Zn2+ | 63 pS at +140 mV; 17 pS at -160 mV | K+ > Na+ > Li+ |
| "Spiky" Fast Cation Channel | Similar kinetics to "bursting" channel but lacks long intraburst closures | 63 pS at +140 mV; 17 pS at -160 mV | Rb+ > K+ > Cs+ > Na+ > Li+ |
| Medium Conductance Channel | Inactivates at voltages more negative than -120 mV and more positive than +120 mV | 275 pS at +140 mV; 19 pS at -160 mV | Not specified |
| Inactivating Large Conductance Channel | Fast and slow modes of opening to multiple conductance levels | Ranges from 0-589 pS at +140 mV; 0-704 pS at -160 mV | Not specified |
Beyond forming discrete pores, Aβ(1-40) oligomers can disrupt membrane integrity through more generalized mechanisms. nih.gov These interactions can lead to a decrease in membrane fluidity, which can alter the function of membrane-bound enzymes and receptors. nih.gov The accumulation of Aβ on the membrane surface, particularly in the presence of specific lipids like gangliosides or cholesterol, can lead to physical distortion and damage. ox.ac.uknih.gov This disruption is a key part of the neurotoxic cascade, leading to subsequent cellular dysfunctions. nih.gov
Synaptic Dysfunction and Plasticity Impairment
Synaptic failure is a primary characteristic of Alzheimer's disease, and Aβ peptides are key mediators of this dysfunction. mdpi.com Soluble oligomers of Aβ(1-40) can directly impair synaptic function. nih.gov One of the key effects is the disruption of synaptic plasticity, particularly the inhibition of Long-Term Potentiation (LTP), a cellular correlate of learning and memory. nih.goviums.ac.ir Studies have shown that Aβ(1-40) can impair LTP in the dentate gyrus of the hippocampus. iums.ac.ir The mechanisms underlying this impairment involve the dysregulation of glutamate (B1630785) receptors. For example, soluble Aβ(1-40) can trigger the degradation of the critical postsynaptic scaffolding protein PSD-95 in an NMDA receptor-dependent manner. nih.gov This leads to a reduction in the surface expression of AMPA receptors, weakening synaptic transmission. nih.govknaw.nl
Perturbations of Intracellular Calcium Homeostasis
A well-documented consequence of Aβ neurotoxicity is the disruption of intracellular calcium (Ca²⁺) homeostasis. nih.govresearchgate.netmdpi.com Aβ(1-40) contributes to this dysregulation through multiple mechanisms. The formation of Aβ-induced channels in the plasma membrane creates a pathway for unregulated Ca²⁺ influx from the extracellular space. mdpi.commdpi.com Aggregates of Aβ(1-40) can form cation-selective channels that are permeable to Ca²⁺. mdpi.com Furthermore, Aβ(1-40) can stimulate the activity of the Na⁺/Ca²⁺ exchanger, further altering cytosolic calcium levels. researchgate.net Elevated intracellular Ca²⁺ is a critical trigger for numerous downstream neurotoxic events, including mitochondrial dysfunction and the activation of cell death pathways. nih.govresearchgate.net Interestingly, calcium ions themselves can promote the formation of Aβ(1-40) oligomers, suggesting a toxic feedback loop where calcium dysregulation accelerates the production of the toxic species that caused the initial disruption. nih.govresearchgate.net
Mitochondrial Dysfunction and Oxidative Stress
Mitochondria are critically involved in the neurotoxicity of Aβ peptides. nih.govmdpi.com Aβ(1-40) can interact with mitochondrial components, leading to impaired function. Studies have shown that Aβ can accumulate within mitochondria and bind to mitochondrial enzymes, such as Aβ-binding alcohol dehydrogenase (ABAD), leading to mitochondrial stress. nih.gov This interaction disrupts the electron transport chain, impairs energy metabolism (ATP production), and increases the production of reactive oxygen species (ROS). nih.govmdpi.com The resulting oxidative stress can damage cellular components, including lipids and proteins. nih.gov For instance, Aβ-induced free radicals can inactivate oxidation-sensitive enzymes like glutamine synthetase. nih.gov This cascade of mitochondrial dysfunction and oxidative stress is a significant contributor to neuronal damage and death. nih.govmdpi.com
Activation of Cell Death Pathways (e.g., PANoptosis)
Ultimately, the cellular insults initiated by Aβ peptides can culminate in neuronal death. While apoptosis (programmed cell death) has long been implicated, recent research has focused on a more complex, coordinated cell death mechanism known as PANoptosis, which integrates elements of pyroptosis, apoptosis, and necroptosis. nih.govfrontiersin.org While direct evidence linking Aβ(1-40) to the full PANoptosis cascade is still emerging, its known downstream effects align with the triggers for this pathway. For example, Aβ(1-40) is known to induce inflammation and apoptosis in neuronal cells. nih.govnih.gov The mitochondrial dysfunction and subsequent release of pro-apoptotic factors caused by Aβ are key events that can initiate components of the PANoptosome, the multiprotein complex that executes PANoptosis. frontiersin.org One study demonstrated that Aβ(1-40) can induce PANoptosis-like cell death in retinal pigment epithelium cells, suggesting this pathway may be relevant to Aβ-mediated toxicity in the nervous system. nih.gov
Modulation of Cellular Signaling Pathways
The neurotoxicity of beta-amyloid (Aβ) peptides is intrinsically linked to their ability to aggregate and subsequently interfere with critical neuronal signaling pathways. While research directly investigating the [Gln11]-beta-Amyloid (1-40) variant is specific, its neurotoxic profile can be understood by examining the well-documented effects of Aβ(1-40) and the significant pathological implications of modifications at the 11th amino acid position. The glutamine (Gln) at position 11 is the direct precursor to pyroglutamate (B8496135) (pE), a modification that dramatically increases the peptide's hydrophobicity, aggregation propensity, and stability, making it a key pathogenic species in Alzheimer's disease (AD). The Aβ peptide with pyroglutamate at position 11 (AβpE11) is a major component of the core of amyloid plaques, suggesting it may act as a seeding site for plaque formation. nih.govnih.gov
Aggregated forms of Aβ peptides are known to trigger several detrimental signaling cascades within neurons:
Synaptic Dysfunction and Excitotoxicity: Aβ oligomers can directly interact with synaptic receptors, particularly N-methyl-D-aspartate receptors (NMDARs). This interaction can lead to excessive calcium (Ca²⁺) influx, causing excitotoxicity and disrupting the delicate balance of ionic homeostasis. nih.gov This disruption impairs synaptic plasticity, a crucial element for learning and memory, and can ultimately trigger apoptotic pathways. nih.gov
Oxidative Stress: Aβ aggregates are associated with increased production of reactive oxygen species (ROS) in neurons. This oxidative stress damages cellular components, including lipids, proteins, and nucleic acids, and impairs the function of essential organelles like mitochondria. The activation of stress-related kinases, such as c-Jun N-terminal kinase (JNK), is a common downstream effect, further propagating cell injury.
Inflammatory Signaling: Aβ can stimulate neuroinflammatory pathways. For instance, studies on Aβ(1-40) have shown it can induce the expression of inflammatory genes in brain endothelial cells through the JNK-AP1 signaling pathway. This contributes to a chronic inflammatory environment that is toxic to neurons.
Protein Homeostasis Disruption: Aβ peptides have been shown to inhibit the ubiquitin-proteasome system (UPS), the cell's primary machinery for degrading misfolded or damaged proteins. Specifically, Aβ can impair the proteolytic activity of the Arg/N-end rule pathway, which can lead to the accumulation of toxic proteins and induce apoptosis. mdpi.com
The presence of glutamine at position 11 in Aβ(1-40) is particularly significant due to its conversion to the more pathogenic pyroglutamate form. This modification is catalyzed by the enzyme glutaminyl cyclase (QC). The resulting AβpE11 peptide aggregates more rapidly and is more resistant to degradation than the unmodified Aβ(1-40). nih.gov Therefore, the modulation of cellular signaling by [Gln11]-Aβ(1-40) is likely amplified by its conversion into a potent neurotoxic agent that initiates and accelerates the pathological cascades described above.
| Signaling Pathway | Key Mediators | Consequence of Dysregulation by Aβ | Reference |
|---|---|---|---|
| Excitotoxicity | NMDA Receptors, Calcium (Ca²⁺) | Excessive Ca²⁺ influx, synaptic dysfunction, neuronal death | nih.gov |
| Oxidative Stress | Reactive Oxygen Species (ROS), JNK | Mitochondrial dysfunction, damage to cellular components | nih.gov |
| Neuroinflammation | JNK-AP1 Pathway | Upregulation of inflammatory genes (e.g., MCP-1, IL-6) | - |
| Protein Homeostasis | Ubiquitin-Proteasome System (UPS) | Impaired degradation of misfolded proteins, apoptosis | mdpi.com |
Microglial and Astrocytic Responses to Aggregated Forms
The central nervous system's innate immune cells, microglia and astrocytes, play a dual role in the context of Alzheimer's disease pathology. While they are crucial for clearing Aβ deposits, their chronic activation by persistent Aβ aggregates leads to a sustained neuroinflammatory response that contributes to neurodegeneration. mdpi.com
The aggregation of [Gln11]-beta-Amyloid (1-40), particularly following its conversion to the highly stable AβpE11 form, represents a potent trigger for glial activation. nih.govnih.gov
Microglial Response: Microglia are the primary immune effector cells in the brain. They recognize and respond to pathological protein aggregates, such as Aβ fibrils, through pattern recognition receptors like Toll-like receptors (TLRs). nih.gov This interaction triggers a process known as microglial activation.
Key aspects of the microglial response to aggregated Aβ include:
Phagocytosis: Initially, microglia attempt to clear Aβ aggregates through phagocytosis. However, the persistent and degradation-resistant nature of certain Aβ species, like AβpE11, can render this process inefficient, leading to microglial frustration and sustained activation.
Inflammasome Activation: Aβ aggregates can lead to the activation of the NLRP3 inflammasome within microglia. This molecular platform drives the maturation and release of potent pro-inflammatory cytokines.
Cytokine and Chemokine Release: Activated microglia release a variety of inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). While intended to combat pathogens, in the sterile environment of AD, these molecules are directly toxic to neurons and perpetuate a cycle of inflammation. nih.govresearchgate.net
Proliferation: Fibrillar Aβ(1-40) has been shown to induce microglial proliferation, mediated by the release of TNF-α and the production of hydrogen peroxide via NADPH oxidase. nih.govresearchgate.net
Astrocytic Response: Astrocytes, the most abundant glial cells in the brain, also undergo significant changes in response to Aβ plaques, a process termed reactive astrogliosis. These reactive astrocytes are characterized by hypertrophy and increased expression of the protein Glial Fibrillary Acidic Protein (GFAP). plos.orgfrontiersin.org
Key aspects of the astrocytic response include:
Plaque Encapsulation: Reactive astrocytes migrate towards and surround amyloid plaques, forming a glial scar. This is thought to be a protective mechanism to isolate the toxic plaque core from the surrounding healthy brain tissue. frontiersin.org
Release of Inflammatory Mediators: Similar to microglia, reactive astrocytes can release pro-inflammatory cytokines, chemokines, and nitric oxide, adding to the neurotoxic environment. mdpi.com
Altered Neuronal Support: The transformation to a reactive state can compromise the essential homeostatic and neurotrophic functions of astrocytes, leading to a loss of synaptic support and impaired neurotransmitter homeostasis. plos.org
Given that AβpE11, the product of [Gln11]-Aβ, is found at the core of plaques, it is a powerful and persistent stimulus for both microglial and astrocytic reactivity. nih.gov This chronic glial activation and the resulting neuroinflammation are critical components of the neurotoxicity associated with this specific Aβ variant.
| Glial Cell Type | Primary Response to Aggregated Aβ | Key Cellular Processes | Released Mediators | Reference |
|---|---|---|---|---|
| Microglia | Activation / Neuroinflammation | Phagocytosis, Inflammasome Activation, Proliferation | TNF-α, IL-1β, IL-6, ROS | nih.govnih.govresearchgate.net |
| Astrocytes | Reactive Astrogliosis | Hypertrophy, Plaque Encapsulation, Aβ Clearance | GFAP (upregulated), Pro-inflammatory Cytokines | plos.orgfrontiersin.org |
Interactions of Gln11 Beta Amyloid 1 40 with Other Biological Components
Binding to Lipid Membranes (e.g., Phospholipids, Cholesterol, Gangliosides)
The interaction between amyloid-beta peptides and neuronal membranes is considered a critical factor in the pathology of Alzheimer's disease. These interactions can induce conformational changes in the peptide, promote aggregation, and disrupt membrane integrity.
Phospholipids: The binding of Aβ(1-40) to lipid membranes is heavily influenced by the lipid composition. The peptide interacts favorably with negatively charged (anionic) phospholipids, such as phosphatidylglycerol (PG). This interaction is primarily electrostatic, occurring between the positively charged residues of the peptide and the negatively charged headgroups of the lipids. nih.govox.ac.uk Studies using circular dichroism spectroscopy have shown that this binding can induce a conformational change in Aβ(1-40) from a random coil to an α-helical or β-sheet structure, depending on the lipid-to-peptide ratio. nih.gov While Aβ(1-40) binds to the surface of the lipid bilayer, it does not typically penetrate deeply into the hydrophobic core, especially in fluid, liquid-crystalline phase membranes. nih.govox.ac.uk In contrast, interactions with gel-phase lipids can lead to membrane disruption and defect formation. bris.ac.uk
Gangliosides: Gangliosides, particularly GM1, are known to be potent promoters of Aβ aggregation. Aβ(1-40) specifically binds to membranes containing clusters of GM1 ganglioside. nih.govnih.gov This interaction induces a significant conformational transition in the peptide from a random coil or α-helix to a β-sheet structure, which is a prerequisite for the formation of amyloid fibrils. nih.govnih.govmdpi.com The binding involves both the sialic acid sugar portion and the ceramide backbone of the ganglioside. mdpi.com The presence of GM1-rich lipid raft microdomains in neuronal membranes is thought to act as a platform for the nucleation of Aβ aggregation. nih.govmdpi.com
| Lipid Component | Nature of Interaction | Effect on Aβ(1-40) Conformation | Effect on Membrane |
|---|---|---|---|
| Anionic Phospholipids (e.g., PG) | Electrostatic binding to the membrane surface. nih.govox.ac.uk | Induces transition from random coil to α-helix or β-sheet. nih.gov | Minimal penetration in fluid membranes; can cause defects in gel-phase membranes. nih.govbris.ac.uk |
| Cholesterol | Modulates membrane properties; may interact directly. bris.ac.uknih.gov | Facilitates binding and concentration at the membrane, promoting aggregation. nih.govnih.gov | Increases kinetics of Aβ interaction. bris.ac.uk |
| Gangliosides (e.g., GM1) | Specific binding to GM1 clusters, acting as a nucleation site. nih.govnih.gov | Induces a significant transition to β-sheet structure. nih.govmdpi.com | Promotes fibril formation on the membrane surface. nih.gov |
Association with Other Proteins (e.g., Tau, Calmodulin, Chaperones)
Tau: While both Aβ and the microtubule-associated protein Tau are central to Alzheimer's pathology, evidence for a direct, high-affinity interaction between Aβ(1-40) and Tau is complex. Some studies suggest that Aβ oligomers can influence Tau pathology by promoting its hyperphosphorylation and aggregation into neurofibrillary tangles through cellular signaling cascades rather than direct binding. nih.gov Other research, often using peptide fragments, suggests that specific regions of Aβ and Tau can interact, potentially cross-seeding aggregation. mdpi.com This interaction may involve the formation of intermolecular β-sheets between the amyloid core of Aβ and microtubule-binding repeats of Tau. mdpi.com
Calmodulin (CaM): Calmodulin is a key calcium-binding protein involved in cellular signaling. Studies have shown that Aβ peptides can bind to Calmodulin with high affinity. semanticscholar.orgmdpi.com This interaction is significant because CaM is present at high concentrations in neurons and plays a role in regulating calcium homeostasis, which is often dysregulated in Alzheimer's disease. mdpi.comnih.gov The binding of Aβ to CaM could sequester the peptide, potentially buffering its free concentration. Conversely, this complexation could interfere with CaM's ability to regulate its target proteins, thereby disrupting normal neuronal function and calcium signaling. mdpi.comnih.gov
Chaperones: Molecular chaperones are proteins that assist in the proper folding of other proteins and prevent their aggregation. Extracellular chaperones like clusterin and αB-crystallin have been found to interact with Aβ(1-40). nih.govplu.mx Clusterin binds to oligomeric forms of Aβ(1-40), sequestering them and inhibiting both the growth of fibrils and the disaggregation of existing ones. nih.gov Similarly, αB-crystallin can prevent the formation of Aβ(1-40) fibrils. However, this interaction may stabilize smaller, non-fibrillar oligomers that remain highly neurotoxic. plu.mxbiorxiv.org This suggests that while chaperones can prevent the formation of large amyloid plaques, they may inadvertently maintain Aβ in a more harmful, soluble oligomeric state.
| Protein | Nature of Interaction | Potential Functional Consequence |
|---|---|---|
| Tau | Primarily indirect via signaling cascades; some evidence for direct cross-seeding. nih.govmdpi.com | Aβ can promote Tau hyperphosphorylation and aggregation. nih.gov |
| Calmodulin (CaM) | High-affinity binding. semanticscholar.orgmdpi.com | May buffer free Aβ levels; can disrupt CaM-mediated calcium signaling. mdpi.comnih.gov |
| Chaperones (e.g., Clusterin, αB-crystallin) | Binds to and sequesters Aβ oligomers. nih.govplu.mx | Inhibits fibril formation but may stabilize smaller, toxic oligomeric species. nih.govplu.mxbiorxiv.org |
Influence of Metal Ions (e.g., Zinc, Copper) on Interactions
The dysregulation of metal ion homeostasis is a known factor in Alzheimer's disease, and ions like zinc (Zn²⁺) and copper (Cu²⁺) can profoundly influence the behavior of Aβ peptides.
Zinc (Zn²⁺): Zinc ions can bind to Aβ(1-40) and significantly influence its aggregation pathway. The interaction is complex and concentration-dependent. qmul.ac.uknih.gov At certain concentrations, zinc can rapidly induce Aβ(1-40) to form amorphous aggregates or non-fibrillar oligomers rather than typical amyloid fibrils. qmul.ac.uk The binding of Zn²⁺ is thought to involve histidine residues in the N-terminal region of the peptide. qmul.ac.ukehu.es When Aβ(1-40) forms ion channels in membranes, Zn²⁺ can block the channel's conductance, suggesting an interaction at the pore entrance. nih.gov The presence of zinc can alter the structure of Aβ, promoting a β-hairpin conformation that may facilitate aggregation. rsc.org
Copper (Cu²⁺): Copper ions also bind with high affinity to the N-terminal region of Aβ(1-40). plos.orgfrontiersin.org This binding can increase the force of peptide-peptide interactions, potentially accelerating the initial dimerization and oligomerization steps of aggregation. plos.org However, similar to zinc, copper often promotes the formation of large, amorphous aggregates rather than ordered fibrils. plos.org The Aβ-copper complex is redox-active and can generate reactive oxygen species (ROS), contributing to oxidative stress. plos.orgmdpi.com The interaction kinetics and the resulting Aβ conformation are sensitive to pH. frontiersin.org Copper binding can also stabilize Aβ aggregates and alter their toxicity profile. plos.orgmdpi.com
| Metal Ion | Binding Site/Mechanism | Effect on Aggregation | Effect on Membrane/Channel Interaction |
|---|---|---|---|
| Zinc (Zn²⁺) | Binds to N-terminal histidine residues. qmul.ac.ukehu.es | Promotes rapid formation of amorphous aggregates and non-fibrillar oligomers. qmul.ac.uk | Can block Aβ-formed ion channels in membranes. nih.gov |
| Copper (Cu²⁺) | High-affinity binding to the N-terminal region. plos.orgfrontiersin.org | Increases peptide-peptide binding forces; promotes amorphous aggregation. plos.org | The Aβ-Cu complex is redox-active, generating ROS that can damage membranes. plos.orgmdpi.com |
Mechanisms of Gln11 Beta Amyloid 1 40 Clearance and Degradation
Enzymatic Degradation by Proteases (e.g., Neprilysin)
A primary route for the elimination of soluble Aβ is through proteolytic degradation by a variety of enzymes known as Aβ-degrading proteases. acs.orgmdpi.com These enzymes cleave Aβ(1-40) into smaller, non-toxic fragments. acs.org Several key proteases have been identified as major contributors to this process.
Neprilysin (NEP): Neprilysin, a zinc metalloendopeptidase, is considered one of the most important enzymes for controlling cerebral Aβ levels. frontiersin.orgbohrium.com It is a cell surface-associated enzyme that degrades various small peptides and is highly efficient at degrading both Aβ(1-40) and Aβ(1-42). frontiersin.orgnih.gov NEP has multiple cleavage sites within the Aβ sequence, effectively breaking down the peptide. acs.org Studies have shown that reduced NEP expression or activity, which can occur with aging, is associated with an increase in Aβ deposition. frontiersin.org Conversely, overexpression of NEP in animal models leads to a significant reduction in Aβ plaques. frontiersin.org
Other Key Proteases:
Insulin-Degrading Enzyme (IDE): Another significant zinc-dependent metalloprotease, IDE, degrades a range of substrates including insulin (B600854) and Aβ peptides. nih.govnih.gov It has been shown to effectively degrade Aβ(1-40), and reduced IDE activity may contribute to Aβ accumulation in the brain. nih.gov
Endothelin-Converting Enzyme (ECE): ECEs are metalloproteases known to degrade Aβ peptides in the brain. acs.org
Angiotensin-Converting Enzyme (ACE): ACE, a key enzyme in the renin-angiotensin system, can also degrade Aβ(1-40) and Aβ(1-42), potentially preventing their aggregation and plaque formation. mdpi.com
| Protease | Enzyme Class | Primary Location | Role in Aβ(1-40) Degradation |
|---|---|---|---|
| Neprilysin (NEP) | Zinc Metalloprotease | Cell Surface (e.g., Neurons) | A major Aβ-degrading enzyme with multiple cleavage sites. acs.orgfrontiersin.org |
| Insulin-Degrading Enzyme (IDE) | Zinc Metalloprotease | Cytosol, Peroxisomes, Cell Surface | Degrades multiple peptides, including insulin and Aβ. nih.govnih.gov |
| Angiotensin-Converting Enzyme (ACE) | Zinc Metalloprotease | Cell Surface | Accelerates the degradation of Aβ peptides, preventing aggregation. mdpi.com |
| Endothelin-Converting Enzyme (ECE) | Zinc Metalloprotease | Cell Surface | Contributes to the enzymatic breakdown of Aβ in the brain. acs.org |
Receptor-Mediated Clearance Pathways
Cells within the brain, including neurons, astrocytes, and microglia, can internalize and degrade Aβ through receptor-mediated endocytosis. nih.govfrontiersin.org This process involves the binding of Aβ, often complexed with chaperone proteins, to specific cell surface receptors.
Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1): LRP1 is a large endocytic receptor expressed on various brain cells, including neurons, astrocytes, and the brain capillary endothelium that forms the blood-brain barrier. frontiersin.orgnih.gov It is a primary receptor responsible for the clearance of Aβ from the brain parenchyma and its transport out of the brain. nih.govd-nb.info LRP1-mediated clearance often involves Aβ forming a complex with ligands such as apolipoprotein E (ApoE) or α2-macroglobulin (α2M). d-nb.infonih.gov The efficiency of this clearance can be isoform-specific; for example, the clearance of Aβ(1-40) is more rapid than that of the more aggregation-prone Aβ(1-42). nih.gov
Receptor for Advanced Glycation End Products (RAGE): In contrast to LRP1, RAGE is a multiligand receptor that mediates the influx of circulating Aβ from the blood into the brain across the blood-brain barrier. nih.govnih.gov Increased expression of RAGE can therefore contribute to the accumulation of Aβ within the brain. nih.gov
Glial Cell-Mediated Phagocytosis
Glial cells, the resident immune cells and support cells of the central nervous system, play a crucial role in clearing Aβ aggregates through phagocytosis. frontiersin.orgbiorxiv.org
Microglia: As the brain's primary phagocytes, microglia are central to Aβ clearance. abcam.com They can recognize and engulf Aβ, particularly in its fibrillar form, through a variety of cell surface receptors. frontiersin.orgresearchgate.net These include scavenger receptors (e.g., CD36), Toll-like receptors (TLRs), and the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2). frontiersin.orgabcam.com Upon internalization, Aβ is trafficked to lysosomes for enzymatic degradation. biorxiv.org However, chronic activation of microglia by Aβ can also trigger inflammatory responses that may contribute to neurotoxicity. researchgate.net Studies have shown that certain factors, like high-mobility group box protein 1 (HMGB1), can accumulate on Aβ plaques and impair the ability of microglia to phagocytose Aβ(1-40). nih.gov
Astrocytes: Astrocytes also contribute to Aβ clearance by internalizing and degrading it, although they are generally considered less efficient phagocytes than microglia. frontiersin.orgnih.gov They can take up Aβ through receptors like LRP1 and are also capable of producing Aβ-degrading enzymes such as NEP and IDE. frontiersin.org
| Receptor/Cell Type | Mechanism | Primary Function in Aβ(1-40) Clearance |
|---|---|---|
| LRP1 | Receptor-Mediated Endocytosis | Mediates Aβ efflux from the brain and cellular uptake for degradation. nih.govd-nb.info |
| RAGE | Receptor-Mediated Transcytosis | Mediates Aβ influx into the brain from the periphery. nih.gov |
| Microglia | Phagocytosis | Recognizes and engulfs Aβ aggregates via TLRs, CD36, TREM2 for lysosomal degradation. frontiersin.orgabcam.com |
| Astrocytes | Endocytosis/Phagocytosis | Internalizes Aβ via LRP1 and other receptors for degradation. frontiersin.orgnih.gov |
Transport Across Biological Barriers (e.g., Blood-Brain Barrier, CSF Clearance)
The removal of Aβ from the brain is heavily dependent on its transport across two key biological barriers: the blood-brain barrier (BBB) and the blood-cerebrospinal fluid barrier.
Blood-Brain Barrier (BBB) Transport: The BBB is a highly selective barrier that controls the passage of substances between the blood and the brain's interstitial fluid (ISF). Aβ is actively transported out of the brain across the BBB, a process known as efflux. This efflux is a major clearance pathway and is primarily mediated by LRP1 located on the brain-facing (abluminal) side of capillary endothelial cells. nih.govd-nb.infonih.gov This transport system is rapid, with studies in mice showing a half-life of Aβ(1-40) in the brain of less than 30 minutes, largely due to vascular transport. nih.gov Other transporters, such as P-glycoprotein, also contribute to Aβ efflux. nih.govrupress.org As mentioned, the receptor RAGE mediates the transport in the opposite direction, from blood to brain (influx). nih.gov
Cerebrospinal Fluid (CSF) Clearance: Aβ from the brain's ISF can also move into the cerebrospinal fluid (CSF). imrpress.com From the CSF, Aβ can be cleared through several routes. One significant pathway involves transport across the choroid plexus (the blood-CSF barrier), a process also mediated by LRP1. nih.gov Studies have shown that after being introduced into the CSF, Aβ(1-40) is eliminated rapidly, with a half-life of approximately 17 minutes in rats. nih.gov Additionally, CSF drains along perivascular spaces (part of the glymphatic system) and eventually into the lymphatic system, carrying solutes like Aβ with it for removal. nih.govaginganddisease.org Impaired CSF clearance is hypothesized to be a contributing factor to Aβ accumulation in Alzheimer's disease. imrpress.com
Theoretical Frameworks and Hypotheses Involving Gln11 Beta Amyloid 1 40 in Neurodegeneration
The Amyloid Cascade Hypothesis and its Evolution
The Oligomer Hypothesis as the Primary Toxic Species
The Oligomer Hypothesis proposes that soluble, oligomeric forms of beta-amyloid, rather than the large, insoluble fibrillar plaques, are the primary neurotoxic species in Alzheimer's disease. These oligomers are believed to disrupt synaptic function and induce neuronal damage. Research into other beta-amyloid variants, such as pyroglutamate-modified forms, has shown that N-terminal modifications can significantly enhance the speed of aggregation and the toxicity of the resulting oligomers. google.com For instance, pyroglutamate-modified Aβ (11-40) fibrils have been found to be more toxic than the wildtype Aβ (1-40). nih.gov However, there is a lack of specific studies examining the oligomerization and subsequent neurotoxicity of the [Gln11]-beta-Amyloid (1-40) variant, making it impossible to definitively place it within this hypothesis based on current evidence.
Prion-like Propagation and Seeding Phenomena
The concept of prion-like propagation in neurodegenerative diseases suggests that misfolded protein aggregates can act as "seeds," inducing the misfolding of native proteins in a self-propagating cascade. This mechanism is thought to contribute to the progressive spread of pathology throughout the brain. Cross-seeding experiments have demonstrated that certain modified Aβ variants can influence the aggregation of wild-type Aβ peptides, altering the structure and toxicity of the resulting fibrils. nih.govacs.org While it is plausible that [Gln11]-beta-Amyloid (1-40) could participate in such a mechanism, there is no direct experimental evidence in the reviewed literature to confirm its ability to act as a seed or to propagate in a prion-like manner. The general principle of prion-like behavior has been established for beta-amyloid, where misfolded oligomers can induce a chain reaction of misfolding. qyaobio.com
Advanced Research Methodologies for Studying Gln11 Beta Amyloid 1 40
Spectroscopic Techniques for Structural and Aggregation Analysis
Spectroscopic methods are fundamental in tracking the conformational changes and aggregation kinetics of [Gln11]-beta-Amyloid (1-40).
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful tool for examining the secondary structure of peptides in solution. bohrium.com This technique measures the differential absorption of left and right circularly polarized light, which is sensitive to the peptide's backbone conformation. bohrium.com For amyloid peptides, CD spectroscopy can monitor the transition from a predominantly random coil or α-helical structure to a β-sheet conformation, a hallmark of amyloid fibril formation. researchgate.netnih.gov
In studies of beta-amyloid (1-40), the native peptide typically exhibits a CD spectrum with a strong negative band around 198 nm, which is indicative of a random coil conformation. researchgate.net Upon aggregation, a shift to a spectrum characterized by a minimum around 215-220 nm is observed, signifying the formation of β-sheet structures. ox.ac.uk The kinetics of this conformational change can be monitored over time to understand the aggregation process. nih.gov Factors such as solvent conditions can significantly influence the secondary structure; for instance, in trifluoroethanol (TFE) solution, amyloid peptides are known to adopt a predominantly α-helical conformation. bohrium.com
Table 1: Representative CD Spectral Features for Beta-Amyloid (1-40) Conformations
| Conformation | Characteristic Wavelength (nm) | Description |
|---|---|---|
| Random Coil | ~198 | Strong negative band, typical of monomeric peptide in aqueous solution. researchgate.net |
| β-Sheet | ~215-220 | Negative band, indicates the presence of aggregated, fibrillar structures. ox.ac.uk |
| α-Helix | ~208 and ~222 | Negative bands, often observed in membrane-mimicking environments or specific solvents like TFE. bohrium.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information about peptides at the atomic level. Both solution-state and solid-state NMR are employed to study amyloid peptides. Solution NMR can characterize the structure of monomeric and small oligomeric species, while solid-state NMR is essential for determining the structure of insoluble amyloid fibrils. nih.govnih.gov
For beta-amyloid (1-40), solution NMR studies have been instrumental in establishing that the monomeric peptide is largely unstructured or in a random coil conformation in aqueous solution. nih.govcase.edu These studies can also identify transient secondary structures and regions that are prone to forming β-strands. case.edu Real-time NMR techniques, such as 1H Magic Angle Spinning (MAS) NMR, can monitor the aggregation kinetics by observing changes in peak intensities as the peptide aggregates and becomes NMR-invisible in solution. nih.govrsc.org Furthermore, techniques like 19F NMR can be used to detect and characterize various oligomeric species that form during the lag phase of fibril formation. scispace.com Solid-state NMR has been pivotal in developing structural models of beta-amyloid (1-40) fibrils, revealing that residues 12-24 and 30-40 form parallel β-sheets, while residues 25-29 form a bend. nih.gov
Fluorescence Spectroscopy (e.g., Thioflavin T, Fluorescamine)
Fluorescence spectroscopy is a highly sensitive method for monitoring amyloid aggregation. Thioflavin T (ThT) is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structure of amyloid fibrils. alexotech.comeurogentec.com This property makes ThT an excellent probe for real-time monitoring of fibril formation kinetics. nih.gov The fluorescence intensity of ThT is directly proportional to the amount of fibrillar aggregates, allowing for the characterization of lag times and elongation rates. nih.govalexotech.com It has been shown, however, that ThT itself can influence the aggregation process of Aβ(1-40), promoting the formation of fibrils. nih.govnih.gov
Fluorescamine (B152294) is another fluorescent probe that reacts with primary amines, such as the N-terminus and the side chain of lysine (B10760008) residues, to yield a fluorescent product. researchgate.netthermofisher.com This assay can be used to quantify the amount of soluble peptide remaining in solution over time, providing an indirect measure of aggregation. As the peptide aggregates and precipitates out of solution, the concentration of soluble peptide decreases, leading to a reduction in the fluorescamine signal.
Table 2: Common Fluorescent Probes for Aβ(1-40) Aggregation Studies
| Probe | Principle of Detection | Typical Excitation/Emission (nm) | Information Obtained |
|---|---|---|---|
| Thioflavin T (ThT) | Binds to β-sheet structures in amyloid fibrils, leading to enhanced fluorescence. eurogentec.com | ~440 / ~484 | Real-time kinetics of fibril formation, including lag phase and elongation rate. eurogentec.com |
| Fluorescamine | Reacts with primary amines of soluble peptides to produce a fluorescent product. researchgate.netthermofisher.com | ~365 / ~470 | Measures the depletion of monomeric/soluble peptide from solution over time. thermofisher.com |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a valuable technique for analyzing the secondary structure of proteins and peptides. shimadzu.com The amide I band (1600–1700 cm⁻¹), which arises primarily from the C=O stretching vibrations of the peptide backbone, is particularly sensitive to secondary structure. frontiersin.org
In the context of beta-amyloid (1-40) aggregation, FTIR can distinguish between different secondary structures based on the position of the amide I peak. researchgate.net For instance, α-helices and random coils typically show absorption around 1650-1655 cm⁻¹, while β-sheet structures are characterized by a strong band around 1620-1640 cm⁻¹. nih.govresearchgate.net A key finding from FTIR studies of Aβ(1-40) is the transition from an antiparallel β-sheet conformation in oligomeric intermediates (with peaks around 1630 cm⁻¹ and 1695 cm⁻¹) to a parallel β-sheet arrangement in mature fibrils (with a primary peak around 1630 cm⁻¹). nih.govplos.org This technique can be used to follow the entire aggregation pathway, from monomers to fibrils. nih.gov
Microscopic Imaging Techniques
Microscopic techniques provide direct visualization of the morphology of amyloid aggregates, offering insights into their size, shape, and assembly process.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize the morphology of amyloid aggregates, from early oligomers to mature fibrils, at the nanoscale. uwaterloo.caplos.org AFM does not require staining or fixation, allowing for imaging in near-physiological conditions.
AFM studies of beta-amyloid (1-40) have revealed the presence of spherical oligomers at the initial stages of aggregation. nih.gov These oligomers then appear to assemble into short fibrillar structures, often termed protofibrils, which eventually elongate and associate to form mature, extended fibrils. nih.gov The morphology of these fibrils can be polymorphic, with variations in height, width, and periodicity. nih.gov High-resolution AFM can even resolve the number of protofilaments within a single fibril. nih.gov AFM has been instrumental in characterizing the time-dependent evolution of aggregate morphology and understanding the hierarchical nature of amyloid assembly. nih.gov
Table 3: Morphological Features of Aβ(1-40) Aggregates Observed by AFM
| Aggregate Species | Typical Morphology | Approximate Dimensions |
|---|---|---|
| Oligomers | Spherical or globular particles. nih.gov | Height: ~1.5-9 nm; Diameter: ~60-75 nm. nih.gov |
| Protofibrils | Short, curvilinear fibrillar structures. nih.govnih.gov | Height: Varies, often in the range of a few nanometers. nih.gov |
| Mature Fibrils | Long, unbranched, and often twisted filaments. nih.gov | Height/Width: ~7-10 nm; Length: Can extend for micrometers. nih.gov |
Electron Microscopy (EM)
Electron microscopy, particularly cryogenic electron microscopy (cryo-EM), is a powerful technique for visualizing the high-resolution three-dimensional structure of amyloid fibrils. For Aβ(1-40), cryo-EM has revealed a variety of polymorphic fibril structures, often characterized by a repeating cross-β sheet core. These studies provide detailed insights into the arrangement of individual peptide molecules within the fibril, including the specific residues that form the β-sheets and the nature of the interfaces between protofilaments. pnas.orgbiorxiv.orgnih.gov
Table 1: Electron Microscopy Findings for Aβ(1-40) and Hypothesized Impact of Gln11 Substitution
| Parameter | Wild-Type Aβ(1-40) Findings | Hypothesized Impact on [Gln11]-Aβ(1-40) |
|---|---|---|
| Fibril Morphology | Polymorphic, often twisted, with varying numbers of protofilaments. pnas.orgbiorxiv.org | Potentially altered fibril polymorphism due to changes in N-terminal interactions. |
| Resolution | Near-atomic resolution (e.g., ~3.3 Å) has been achieved for some polymorphs. nih.govmdpi.comrcsb.org | High-resolution structures would be needed to detail the specific conformational changes. |
| Protofilament Core | Typically involves residues in the central and C-terminal regions forming a cross-β structure. mdpi.com | The core structure is likely to be similar, but N-terminal packing against the core could be different. |
Single-Molecule Imaging
Single-molecule techniques, such as single-molecule fluorescence spectroscopy, are used to study the early stages of Aβ aggregation, including the formation of oligomers, which are thought to be the most neurotoxic species. nih.govnih.gov These methods can determine the size distribution and dynamics of oligomers at physiologically relevant concentrations. plos.org For wild-type Aβ(1-40), single-molecule studies have shown a heterogeneous population of oligomers, ranging from dimers to larger aggregates. plos.org
In the context of [Gln11]-beta-Amyloid (1-40), single-molecule imaging would be crucial for understanding how the mutation affects the propensity to form oligomers and the stability of these early aggregates. The charge neutralization at position 11 might alter the electrostatic interactions that influence monomer-monomer association and oligomer stability. This could lead to a shift in the oligomer size distribution or a change in the kinetics of their formation and dissociation.
Table 2: Single-Molecule Imaging Findings for Aβ(1-40) and Hypothesized Impact of Gln11 Substitution
| Parameter | Wild-Type Aβ(1-40) Findings | Hypothesized Impact on [Gln11]-Aβ(1-40) |
|---|---|---|
| Oligomer Size Distribution | Heterogeneous, with a prevalence of small oligomers (dimers to hexamers) at physiological concentrations. plos.org | Potentially altered distribution, possibly favoring different oligomer sizes due to modified electrostatic interactions. |
| Oligomer Dynamics | Oligomers are metastable and can undergo conformational changes and growth. umich.edu | The kinetics of oligomer formation and dissociation may be affected, influencing their transient nature. |
| Membrane Interaction | Oligomers can bind to and interact with neuronal cell membranes. umich.edu | The change in charge at position 11 could modify the affinity and nature of membrane interactions. |
Computational Modeling and Molecular Dynamics Simulations
Computational modeling and molecular dynamics (MD) simulations provide atomic-level insights into the conformational dynamics and aggregation pathways of Aβ peptides. nih.govnih.gov These methods can be used to predict the structure of monomers and oligomers, identify key stabilizing interactions, and explore the energy landscape of aggregation. For wild-type Aβ(1-40), simulations have highlighted the flexibility of the N-terminus and the importance of the central hydrophobic cluster and C-terminal region in driving aggregation. researchgate.net
For [Gln11]-beta-Amyloid (1-40), MD simulations would be a powerful tool to predict the structural consequences of the mutation. By comparing simulations of the wild-type and mutant peptides, researchers could assess changes in monomer conformation, the stability of salt bridges involving the N-terminal region, and the initial steps of dimerization and oligomerization. Such studies could generate hypotheses about how the Gln11 substitution alters the aggregation pathway, which could then be tested experimentally.
Table 3: Computational Modeling and MD Simulation Findings for Aβ(1-40) and Hypothesized Impact of Gln11 Substitution
| Parameter | Wild-Type Aβ(1-40) Findings | Hypothesized Impact on [Gln11]-Aβ(1-40) |
|---|---|---|
| Monomer Conformation | Intrinsically disordered with transient secondary structures. researchgate.net | Potential changes in the conformational ensemble of the N-terminal region due to the loss of a negative charge. |
| Key Interactions | Salt bridges involving N-terminal charged residues can influence conformation and aggregation. nih.gov | The E11-K16 salt bridge, if present in certain conformations, would be abolished, potentially destabilizing those structures. |
| Aggregation Propensity | Prone to form β-sheet rich aggregates. nih.gov | The change in charge and polarity could either increase or decrease the propensity for aggregation, depending on the specific interactions that are disrupted or formed. |
Biochemical and Cellular Assays
In vitro aggregation assays are fundamental for characterizing the fibrillation kinetics of Aβ peptides. The Thioflavin T (ThT) fluorescence assay is widely used to monitor the formation of β-sheet rich amyloid fibrils over time. nih.gov For wild-type Aβ(1-40), these assays typically show a sigmoidal curve with a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (saturation). nih.gov
Studying [Gln11]-beta-Amyloid (1-40) with these assays would reveal how the mutation affects the kinetics of fibril formation. A change in the lag time would suggest an effect on nucleation, while a change in the slope of the growth phase would indicate an impact on fibril elongation. The charge neutralization at position 11 could potentially alter the electrostatic repulsion between monomers, which might influence the rate of aggregation.
Table 4: In Vitro Aggregation Assay Findings for Aβ(1-40) and Hypothesized Impact of Gln11 Substitution
| Parameter | Wild-Type Aβ(1-40) Findings | Hypothesized Impact on [Gln11]-Aβ(1-40) |
|---|---|---|
| Aggregation Kinetics | Exhibits a characteristic sigmoidal aggregation curve with a lag phase. nih.gov | The lag time and elongation rate may be altered, reflecting changes in nucleation and fibril growth. |
| ThT Fluorescence | Shows a significant increase in fluorescence upon fibril formation. nih.gov | The final fluorescence intensity might differ if the mutation leads to fibrils with a different structure or ThT binding capacity. |
| Fibril Stability | Forms stable amyloid fibrils. nih.gov | The thermodynamic stability of the resulting fibrils could be affected by the amino acid substitution. |
Cell culture models are essential for assessing the neurotoxic potential of different Aβ species. Neuronal cell lines, such as human neuroblastoma SH-SY5Y and rat pheochromocytoma PC12 cells, are commonly used. researchgate.netresearchgate.net Treatment of these cells with pre-aggregated Aβ(1-40) can induce cellular stress, synaptic dysfunction, and cell death, which can be quantified using assays for cell viability (e.g., MTT assay) and apoptosis.
The neurotoxicity of [Gln11]-beta-Amyloid (1-40) would be evaluated in these models to determine if the mutation alters its pathogenic potential. Since neurotoxicity is often attributed to soluble oligomers, any changes in the oligomerization propensity of the [Gln11] variant would likely be reflected in its toxicity profile. A comparison with wild-type Aβ(1-40) would reveal whether the Gln11 substitution enhances, reduces, or has no effect on its ability to damage neurons.
Table 5: Neurotoxicity Assessment in Cell Culture Models for Aβ(1-40) and Hypothesized Impact of Gln11 Substitution
| Parameter | Wild-Type Aβ(1-40) Findings | Hypothesized Impact on [Gln11]-Aβ(1-40) |
|---|---|---|
| Cell Viability | Can reduce the viability of neuronal cell lines in a concentration- and aggregation-dependent manner. researchgate.net | Neurotoxicity could be altered, depending on how the mutation affects the formation of toxic oligomeric species. |
| Mechanism of Toxicity | Induces oxidative stress, disrupts calcium homeostasis, and can trigger apoptotic pathways. | The underlying mechanisms of toxicity are likely similar, but the potency could be different. |
| Cell Lines Used | SH-SY5Y, PC12, primary neurons. researchgate.netresearchgate.net | The same cell lines would be suitable for comparative studies. |
In Vitro and In Vivo Research Models
In vitro models, beyond simple aggregation assays, can include more complex systems like organotypic brain slice cultures. These models better preserve the cellular architecture and synaptic connectivity of the brain, offering a more physiologically relevant context to study Aβ toxicity.
In vivo research models, primarily transgenic mice, are crucial for understanding the long-term pathological consequences of Aβ accumulation in a living organism. nih.gov These models often express human amyloid precursor protein (APP) with one or more familial Alzheimer's disease mutations, leading to age-dependent development of amyloid plaques, gliosis, and cognitive deficits. um.es
To study [Gln11]-beta-Amyloid (1-40) in vivo, a new transgenic mouse model expressing human APP with the corresponding mutation would need to be developed. This would allow for the investigation of the effects of this specific variant on amyloid plaque deposition, neuroinflammation, synaptic plasticity, and behavior over the lifespan of the animal. Such a model would be invaluable for determining the pathogenic significance of the Gln11 substitution in the context of Alzheimer's disease.
Table 6: In Vitro and In Vivo Research Models for Aβ(1-40) and Hypothesized Impact of Gln11 Substitution
| Model | Wild-Type Aβ(1-40) Findings | Hypothesized Application for [Gln11]-Aβ(1-40) |
|---|---|---|
| Organotypic Brain Slices | Can induce synaptic dysfunction and neuronal damage. | Would allow for the study of the variant's effects on synaptic transmission and neuronal viability in a complex tissue environment. |
| Transgenic Mice | Overexpression of human APP with FAD mutations leads to amyloid plaque pathology and cognitive deficits. um.es | A specific transgenic model would be needed to assess the long-term impact on plaque formation, neuroinflammation, and cognitive function. |
| Pathological Hallmarks | Amyloid plaques, astrogliosis, microgliosis. um.es | The extent and nature of these pathological features might be altered by the Gln11 mutation. |
Transgenic Animal Models
Currently, there are no widely documented transgenic animal models developed specifically to express the [Gln11]-beta-Amyloid (1-40) variant. Research in this area has concentrated on models that overexpress human amyloid precursor protein (APP) with mutations known to cause familial Alzheimer's disease, which leads to the production of wild-type Aβ(1-40) and Aβ(1-42). nih.govphypha.ir
Induced Pluripotent Stem Cell (iPSC)-Derived Neuronal Models
The use of induced pluripotent stem cell (iPSC)-derived neuronal models for studying the specific [Gln11]-beta-Amyloid (1-40) variant is not extensively described in existing literature. iPSC technology has become a powerful tool for modeling Alzheimer's disease, allowing researchers to generate human neurons from patients with specific mutations. d-nb.infoucl.ac.uk
These models have been instrumental in studying how familial Alzheimer's disease mutations affect APP processing and the secretion of Aβ(1-40) and Aβ(1-42). ucl.ac.uknih.gov For example, studies have shown that iPSC-derived neurons from both familial and sporadic Alzheimer's disease patients can exhibit higher extracellular levels of Aβ(1–40) and Aβ(1–42) compared to controls. nih.gov While these models provide a platform to investigate general Aβ pathology, specific studies focusing on the [Gln11] variant would necessitate the generation of iPSC lines carrying this particular mutation, likely through gene-editing techniques like CRISPR-Cas9.
Biomarker Research Methodologies (Non-Clinical Focus)
Biomarker research for beta-amyloid peptides is a highly developed field, though it is predominantly focused on the wild-type Aβ(1-40) and Aβ(1-42) isoforms. The methodologies established for these common peptides serve as the basis for the potential development of tools to study [Gln11]-beta-Amyloid (1-40).
Methodologies for Quantification in Biological Fluids (e.g., CSF)
Specific methods for the quantification of [Gln11]-beta-Amyloid (1-40) in biological fluids like cerebrospinal fluid (CSF) are not yet established as standard procedures. However, the principles for quantifying wild-type Aβ(1-40) are well-defined and could be adapted. The concentration of Aβ(1-40) in CSF is typically in the nanogram per milliliter range. researchgate.netresearchgate.net
Established techniques for Aβ(1-40) that could be modified include:
Enzyme-Linked Immunosorbent Assay (ELISA): This common immunoassay uses pairs of antibodies to capture and detect the target peptide. researchgate.netsigmaaldrich.cn A specific ELISA for [Gln11]-beta-Amyloid (1-40) would require the development of monoclonal antibodies that can specifically recognize the N-terminus of the peptide containing the glutamine-11 substitution.
Mass Spectrometry (MS): MS-based methods, often coupled with liquid chromatography (LC-MS/MS), offer high specificity for identifying and quantifying different Aβ peptides without reliance on antibody specificity for the mutation site. researchgate.netnih.gov This approach could distinguish [Gln11]-beta-Amyloid (1-40) from the wild-type Aβ(1-40) based on their mass-to-charge ratio.
Ratio-based Biomarker Analysis (e.g., Aβ1-42/Aβ1-40)
The ratio of Aβ(1-42) to Aβ(1-40) in CSF is a core biomarker for Alzheimer's disease, as it reflects the deposition of Aβ in the brain more accurately than the concentration of Aβ(1-42) alone. ucl.ac.ukyoutube.com A lower ratio is indicative of amyloid plaque pathology. ucl.ac.uk
Development of Detection Assays (e.g., ELISA, MS-based methods)
The development of specific assays is fundamental to studying any novel peptide variant. For [Gln11]-beta-Amyloid (1-40), this would involve creating tailored immunological or mass spectrometry-based tools.
ELISA Development: A sandwich ELISA kit for wild-type Aβ(1-40) typically includes a capture antibody specific to one end of the peptide (e.g., the N-terminus) and a detection antibody that recognizes a different epitope. sigmaaldrich.cnrevvity.com To create an assay for the [Gln11] variant, one would need to generate a monoclonal antibody that specifically binds to the N-terminal region only when glutamine is present at position 11, distinguishing it from the wild-type peptide which has glutamic acid at that position.
| Assay Component | Requirement for Wild-Type Aβ(1-40) | Requirement for [Gln11]-Aβ(1-40) |
| Capture Antibody | Specific for the N-terminus of Aβ. | Highly specific for the N-terminus of Aβ with Gln at position 11. |
| Detection Antibody | Specific for the C-terminus of Aβ(1-40). | Specific for the C-terminus of Aβ(1-40). |
| Standard | Synthetic wild-type Aβ(1-40) peptide. | Synthetic [Gln11]-Aβ(1-40) peptide. |
Mass Spectrometry (MS)-based Methods: MS-based assays are highly adaptable for detecting peptide variants. researchgate.net An LC-MS/MS method could be developed to specifically detect [Gln11]-beta-Amyloid (1-40) by programming the instrument to look for the specific mass of this peptide and its fragments. This approach offers high specificity and the potential for simultaneous quantification of the wild-type and variant forms. researchgate.net
| Parameter | ELISA | Mass Spectrometry (MS) |
| Principle | Immuno-detection with specific antibodies. sigmaaldrich.cn | Detection based on mass-to-charge ratio. researchgate.net |
| Specificity Driver | Antibody-epitope binding. | Unique molecular mass and fragmentation pattern. |
| Development Needs for [Gln11]-Aβ(1-40) | Novel monoclonal antibody generation. | Development of specific protocols and standards. |
| Multiplexing | Limited, requires separate assays for each peptide. | High, can detect multiple Aβ variants in a single run. |
Novel Therapeutic Strategies Targeting Gln11 Beta Amyloid 1 40 Pathogenesis Mechanistic Focus
Strategies for Inhibiting [Gln11]-beta-Amyloid (1-40) Production
A primary therapeutic avenue involves curtailing the production of Aβ peptides at their source. This can be achieved by modulating the activity of secretase enzymes that cleave the amyloid precursor protein (APP).
Secretase Modulation Approaches (e.g., BACE1 Inhibition)
The production of Aβ peptides is initiated by the enzymatic action of β-secretase, also known as beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). acs.org BACE1 cleaves APP at two main sites: the Asp1 and Glu11 positions of the Aβ domain. flemingcollege.canih.gov Under normal physiological conditions, BACE1 predominantly cleaves APP at the Glu11 site. nih.govjneurosci.org This cleavage generates a C-terminal fragment (C89) which, after subsequent cleavage by γ-secretase, results in the formation of truncated, non-amyloidogenic Aβ peptides, such as Aβ(11-40). nih.gov
Table 1: BACE1 Cleavage Sites on APP and Resulting Products
| Cleavage Site | Resulting C-terminal Fragment | Subsequent Aβ Product | Pathogenicity |
|---|---|---|---|
| Glu11 | C89 | Truncated Aβ (e.g., Aβ(11-40)) | Non-amyloidogenic |
| Asp1 | C99 | Full-length Aβ (e.g., Aβ(1-40)) | Amyloidogenic |
Strategies for Modulating [Gln11]-beta-Amyloid (1-40) Aggregation and Disaggregation
Given the pivotal role of Aβ aggregation in neurotoxicity, a significant focus of therapeutic development is on preventing or reversing this process.
Small Molecule Inhibitors of Aggregation
A variety of small molecules have been investigated for their ability to inhibit the aggregation of Aβ peptides. nih.gov The mechanism of action for these inhibitors often involves direct binding to Aβ monomers or early-stage oligomers, thereby preventing their self-assembly into larger, toxic aggregates. oaepublish.com
The N-terminal region of Aβ, where the Gln11 modification occurs, is known to play a significant role in the kinetics of aggregation and the morphology of the resulting fibrils. nih.govresearchgate.netdiva-portal.org Modifications in this region can influence the hydrophobicity and net charge of the peptide, which in turn affects its aggregation propensity. diva-portal.org Small molecule inhibitors can target specific regions of the Aβ peptide, including the hydrophobic core, to interfere with the protein-protein interactions necessary for aggregation. nih.gov By binding to these key regions, small molecules can stabilize the monomeric form of Aβ or redirect the aggregation pathway towards the formation of non-toxic, off-pathway aggregates. oaepublish.com
Table 2: Mechanistic Approaches of Small Molecule Aggregation Inhibitors
| Mechanism | Description |
|---|---|
| Binding to Monomers | Stabilizes the unfolded state, preventing self-assembly. |
| Blocking Active Sites | Interacts with key residues involved in aggregation, such as the hydrophobic core. |
| Redirecting Aggregation | Promotes the formation of non-toxic, amorphous aggregates instead of structured fibrils. |
| Destabilizing Fibrils | Binds to existing fibrils and promotes their disaggregation into smaller, less toxic species. |
Peptide-Based Antagonists and Decoy Peptides
Peptide-based inhibitors represent another promising strategy to combat Aβ aggregation. nih.gov These can be broadly categorized into two groups: those derived from the Aβ sequence itself and "decoy" peptides.
Peptides derived from the Aβ sequence, particularly from the central hydrophobic core (residues 16-20, KLVFF), have been shown to bind to full-length Aβ and inhibit its fibrillization. lmu.edunih.gov These peptides act as "β-sheet breakers" by interfering with the conformational changes required for Aβ to adopt a β-sheet-rich structure, which is a prerequisite for fibril formation.
Decoy peptides are designed to mimic the structure of Aβ and interact with it, but in a way that prevents further aggregation. nih.govresearchgate.netresearchgate.netacs.org For instance, a tandem peptide consisting of the reverse Aβ(1-40) sequence linked to the normal Aβ(1-40) sequence has been shown to substoichiometrically inhibit Aβ(1-40) fibrillization. nih.gov It is hypothesized that these decoy peptides bind to and cap the growing ends of Aβ fibrils, thereby halting their elongation. nih.gov
Strategies for Enhancing [Gln11]-beta-Amyloid (1-40) Clearance
Enhancing the natural clearance mechanisms of Aβ from the brain is another key therapeutic approach.
Immunotherapy Approaches (Mechanistic Basis)
Immunotherapy for Alzheimer's disease primarily involves the use of monoclonal antibodies that target Aβ. nih.gov The binding of these antibodies to Aβ can facilitate its clearance through several mechanisms. researchgate.netnih.gov
A primary mechanism is Fc-gamma receptor (FcγR)-mediated phagocytosis by microglia. nih.govcusabio.com When an antibody binds to an Aβ aggregate, the Fc portion of the antibody is recognized by FcγRs on the surface of microglia. nih.govnih.gov This recognition triggers a signaling cascade within the microglia, leading to the engulfment and subsequent degradation of the antibody-Aβ complex. jneurosci.orgreactome.org This process effectively removes Aβ plaques and smaller aggregates from the brain parenchyma. mdpi.com
Table 3: Mechanisms of Aβ Clearance by Immunotherapy
| Mechanism | Cellular/Molecular Players | Outcome |
|---|---|---|
| FcγR-Mediated Phagocytosis | Microglia, Monoclonal Antibodies, Fcγ Receptors | Engulfment and degradation of Aβ aggregates. |
| Peripheral Sink | Monoclonal Antibodies, Peripheral Circulation | Sequestration of Aβ in the bloodstream, promoting its efflux from the brain. |
| Direct Disaggregation | Monoclonal Antibodies | Binding to Aβ fibrils can lead to their destabilization and breakdown. |
Enhancement of Endogenous Degradation Mechanisms
The accumulation of amyloid-beta (Aβ) peptides, including the [Gln11]-beta-Amyloid (1-40) variant, is a central event in the pathogenesis of Alzheimer's disease (AD). This buildup results from an imbalance between the production and clearance of Aβ. plos.orgnih.gov Consequently, a key therapeutic strategy involves enhancing the brain's natural Aβ degradation machinery. nih.goven-journal.org Several proteases, known as amyloid-β-degrading proteases (AβDPs), are responsible for the enzymatic breakdown of Aβ into shorter, less toxic fragments. en-journal.org Modulating the activity or expression of these enzymes presents a promising avenue for reducing the burden of [Gln11]-beta-Amyloid (1-40).
The primary AβDPs in the brain include metalloproteases and cysteine proteases. en-journal.orgnih.gov Research has identified approximately 20 such enzymes that can cleave Aβ peptides at specific sites. en-journal.org A crucial aspect of targeting [Gln11]-beta-Amyloid (1-40) involves understanding how this specific mutation affects its susceptibility to these proteases compared to the wild-type peptide.
One of the most studied Aβ-degrading enzymes is Insulin-degrading enzyme (IDE), a zinc-metalloprotease that efficiently degrades various Aβ peptides, including Aβ(1-40). nih.govnih.govucsd.edumdpi.com Studies have shown that reduced IDE activity may contribute to Aβ accumulation in the brain. nih.govucsd.edu Therefore, strategies aimed at increasing IDE activity or expression could enhance the clearance of [Gln11]-beta-Amyloid (1-40).
Another significant family of enzymes is the cathepsins. Specifically, Cathepsin B, a cysteine protease found in lysosomes, has been shown to be involved in the degradation of Aβ. plos.orgen-journal.org Molecular modeling studies have indicated that Cathepsin B is capable of cleaving the wild-type Aβ peptide at the carboxylic end of the Glutamic acid at position 11 (Glu11). en-journal.org The [Gln11]-beta-Amyloid (1-40) variant features a substitution of this Glutamic acid with Glutamine (Gln). This amino acid change at a key cleavage site could potentially alter the efficiency of Cathepsin B-mediated degradation, possibly leading to reduced clearance and accelerated accumulation of this specific variant.
Other enzymes like Neprilysin and Glutamate (B1630785) carboxypeptidase II also play vital roles in Aβ clearance and represent potential therapeutic targets. plos.orgen-journal.orgosti.gov Enhancing the function of these endogenous degradation mechanisms, whether through small-molecule activators or gene therapy approaches, holds therapeutic potential for mitigating the pathogenic effects of [Gln11]-beta-Amyloid (1-40).
| Enzyme | Class | Mechanism of Action on Aβ | Potential Relevance for [Gln11]-beta-Amyloid (1-40) |
|---|---|---|---|
| Insulin-Degrading Enzyme (IDE) | Zinc-Metalloprotease | Degrades multiple soluble Aβ species, including Aβ(1-40). nih.govucsd.edumdpi.com | Enhancing IDE activity could increase clearance. |
| Neprilysin (NEP) | Zinc-Metalloprotease | Degrades oligomeric and insoluble forms of Aβ. osti.gov | Upregulation may help clear aggregated forms of the variant. |
| Cathepsin B | Cysteine Protease | Cleaves wild-type Aβ at the carboxylic end of Glu11. en-journal.org | The Gln11 substitution at this cleavage site may reduce degradation efficiency, potentially increasing accumulation. |
| Glutamate carboxypeptidase II (GCPII) | Metalloprotease | Degrades Aβ monomers, oligomers, and fibrils. en-journal.org | Could be a target for clearing multiple forms of the variant peptide. |
Interference with [Gln11]-beta-Amyloid (1-40)-Induced Neurotoxic Pathways
Beyond promoting its degradation, a complementary therapeutic approach is to directly interfere with the neurotoxic pathways initiated by [Gln11]-beta-Amyloid (1-40). The accumulation of Aβ peptides, including this specific variant, triggers a cascade of detrimental events leading to synaptic dysfunction, network disorganization, and eventual neuronal death. nih.govnih.govresearchgate.net Research indicates that the [Gln11] substitution may enhance the neurotoxic properties of the Aβ(1-40) peptide.
A primary mechanism of Aβ-induced neurotoxicity is the generation of oxidative stress. nih.govmerckmillipore.com Aβ peptides can produce free radicals, leading to oxidative damage of cellular components like lipids and proteins, which results in the disruption of membrane functions and enzyme inactivation. nih.gov The [Gln11]-beta-Amyloid (1-40) variant has been specifically noted to enhance neuronal sensitivity to oxidative damage. merckmillipore.commerckmillipore.com This suggests that therapeutic strategies employing antioxidants or agents that bolster the cell's endogenous antioxidant defenses could be particularly beneficial in counteracting the effects of this variant.
Another critical neurotoxic pathway involves the disruption of cellular membranes. nih.gov The interaction of Aβ aggregates with neuronal membranes can lead to the formation of pores or channels, causing dysregulation of ion homeostasis, such as calcium, which can trigger apoptotic pathways. merckmillipore.comnih.gov The aggregation properties of [Gln11]-beta-Amyloid (1-40) may influence its ability to perturb membrane integrity, making the development of membrane-stabilizing compounds or ion channel blockers a viable therapeutic strategy.
Furthermore, Aβ peptides can induce apoptosis, or programmed cell death. The [Gln11]-beta-Amyloid (1-40) variant is reported to promote the down-regulation of Bcl-2, an important anti-apoptotic protein. merckmillipore.commerckmillipore.com A decrease in Bcl-2 levels shifts the cellular balance towards pro-apoptotic proteins like Bax, ultimately leading to neuronal death. merckmillipore.com Therefore, targeting this pathway by inhibiting pro-apoptotic factors or upregulating anti-apoptotic proteins like Bcl-2 could offer a means to prevent [Gln11]-beta-Amyloid (1-40)-induced neurodegeneration.
Interfering with these neurotoxic cascades at various points represents a multifaceted strategy to protect neurons from the harmful effects of [Gln11]-beta-Amyloid (1-40), even if the peptide's accumulation is not completely halted.
| Neurotoxic Pathway | Mechanism | Specific Role of [Gln11]-beta-Amyloid (1-40) | Potential Therapeutic Intervention |
|---|---|---|---|
| Oxidative Stress | Generation of free radicals leading to damage of lipids and proteins. nih.gov | Enhances neuronal sensitivity to oxidative damage. merckmillipore.commerckmillipore.com | Antioxidant compounds; enhancement of endogenous antioxidant systems. |
| Membrane Disruption | Formation of pores/channels in neuronal membranes, leading to ion dysregulation. nih.gov | Aggregation properties may affect the extent of membrane permeabilization. | Membrane-stabilizing agents; ion channel blockers. |
| Apoptosis (Programmed Cell Death) | Activation of cellular pathways leading to cell death. merckmillipore.com | Promotes the down-regulation of the anti-apoptotic protein Bcl-2. merckmillipore.commerckmillipore.com | Inhibitors of pro-apoptotic proteins (e.g., caspases); agents that upregulate Bcl-2. |
| Synaptic Dysfunction | Alteration of synaptic activity and structure. nih.gov | Contributes to complex patterns of synaptic and network disorganization. nih.gov | Neuroprotective agents that preserve synaptic function. |
Future Directions in Gln11 Beta Amyloid 1 40 Research
Unresolved Questions in [Gln11]-beta-Amyloid (1-40) Biology and Pathology
Despite decades of research on beta-amyloid, numerous fundamental questions remain, particularly concerning post-translationally modified variants like [Gln11]-beta-Amyloid (1-40). A primary unresolved issue is the precise mechanism by which the glutamine modification at position 11 influences the peptide's aggregation properties. It is crucial to determine if this modification accelerates or alters the pathway of fibril formation compared to the wild-type Aβ(1-40). The ability of a single polypeptide to form multiple stable amyloid structures, known as polymorphism, is a key area of investigation, and understanding how the [Gln11] modification influences which fibrillar form dominates is a critical question. nih.gov
Another significant area of inquiry is the interaction of [Gln11]-beta-Amyloid (1-40) with other hallmark pathologies of Alzheimer's, such as tau neurofibrillary tangles. nih.govabcam.com Future studies need to elucidate whether this specific Aβ variant has a more pronounced effect on promoting tau hyperphosphorylation and aggregation. abcam.com The interplay between beta-amyloid and tau is thought to create a vicious cycle that accelerates neurodegeneration, and the specific contribution of modified Aβ species to this process is not yet fully understood. abcam.com Furthermore, the physiological and pathological forms of Aβ are still not clearly defined, and it remains unclear by what exact mechanism Aβ, including its modified forms, leads to dementia. nih.gov
Integration of Multi-Omics Data in Pathogenesis Studies
To unravel the complex role of [Gln11]-beta-Amyloid (1-40) in Alzheimer's disease, future research will increasingly rely on the integration of multiple "omics" datasets. This multi-omics approach, which combines genomics, transcriptomics, proteomics, and metabolomics, offers a more holistic view of the biological systems affected by this specific peptide. nih.govmdpi.com By analyzing these comprehensive datasets from well-characterized patient cohorts, researchers can identify unique molecular signatures associated with the presence and progression of AD pathology. nih.govplos.org
Integrated analysis of transcriptomic, proteomic, and epigenomic data from postmortem human brains can help identify the specific molecular pathways that are dysregulated in the presence of [Gln11]-beta-Amyloid (1-40). mdpi.com For instance, combining blood RNA sequencing with plasma metabolomics and lipidomics could generate a "blood omics signature" to predict amyloid positivity in asymptomatic individuals, potentially allowing for earlier intervention. mdpi.com Such integrative methods are expected to identify biomarker panels with improved predictive performance compared to single-platform analyses. nih.gov Applying these approaches will be essential for building predictive models and identifying disease-related molecular markers specifically linked to the [Gln11] modification. researchgate.net This will help to understand the broader molecular landscape and the interactions occurring at multiple biological levels in response to this Aβ variant. nih.gov
Development of Advanced Research Tools and Methodologies
Advancements in research tools and methodologies are paramount for investigating the specific properties and effects of [Gln11]-beta-Amyloid (1-40). High-precision assays for plasma Aβ are becoming increasingly important for predicting brain amyloidosis. nih.gov The development of specific antibodies and ligands for use in enzyme-linked immunosorbent assays (ELISA) and other quantitative determination methods will be crucial for accurately measuring the levels of [Gln11]-beta-Amyloid (1-40) in biological samples like cerebrospinal fluid (CSF) and plasma. fujifilm.comresearchgate.net
In the realm of imaging, while current techniques like positron emission tomography (PET) can quantify insoluble amyloid in the brain, there is a need for tracers that can specifically detect and differentiate various modified forms of Aβ, including [Gln11]-beta-Amyloid (1-40). nih.gov Structural imaging techniques such as magnetic resonance imaging (MRI) are valuable for tracking brain structural changes but lack the molecular specificity to detect specific protein hallmarks of AD. dovepress.comalz.org Future developments may focus on combining these imaging modalities with advanced analytical tools to enhance our understanding of the pathological processes. dovepress.com Furthermore, nanomaterials are emerging as promising agents for targeting Aβ oligomers, which may offer more effective therapeutic and diagnostic approaches by specifically interacting with these smaller, more toxic aggregates. beilstein-journals.org
Elucidating the Specific Role of the [Gln11] Modification in Disease Progression
A central focus of future research will be to elucidate the precise role that the glutamine modification at position 11 plays in the progression of Alzheimer's disease. It is hypothesized that this modification could significantly alter the peptide's interaction with neuronal and glial cells. For instance, the modification may affect how the peptide interacts with glutamatergic systems, potentially exacerbating the excitotoxicity observed in AD. nih.gov Early-stage glial alterations have been observed even before plaque formation in animal models of AD, and understanding how modified Aβ peptides like [Gln11]-beta-Amyloid (1-40) influence these early inflammatory responses is critical. nih.gov
Furthermore, the [Gln11] modification could influence the peptide's clearance from the brain. Chronic conditions like hyperglycemia may contribute to the production of advanced glycation end products (AGEs), which can interact with receptors that mediate Aβ influx into the brain. frontiersin.org Investigating whether the [Gln11] modification alters the peptide's interaction with these clearance mechanisms is an important avenue of research. The genetic underpinnings of AD are complex, with mutations in genes like APP, PSEN1, and PSEN2 leading to an elevated Aβ42/Aβ40 ratio. mdpi.com Future genetic studies should explore whether there are specific genetic risk factors that predispose individuals to the formation of [Gln11]-beta-Amyloid (1-40) and other modified Aβ species.
Q & A
Basic Research Questions
Q. How is [Gln11]-beta-Amyloid (1-40) synthesized and purified for experimental use?
- Methodological Answer : Recombinant expression in E. coli is a common method, followed by purification via high-performance liquid chromatography (HPLC) to achieve ≥95% purity . Trifluoroacetic acid (TFA) is often used as a counterion to maintain monomeric stability, critical for aggregation studies. Batch consistency is ensured through rigorous quality control, including mass spectrometry and circular dichroism (CD) spectroscopy to confirm structural integrity .
Q. What structural characteristics distinguish [Gln11]-beta-Amyloid (1-40) from other Aβ isoforms?
- Methodological Answer : The peptide’s secondary structure (e.g., alpha-helix or beta-sheet) is pH-dependent. At neutral pH, Aβ(1-40) tends to adopt beta-sheet conformations, while acidic conditions stabilize alpha-helical structures. CD spectroscopy and nuclear magnetic resonance (NMR) are key tools for characterizing these transitions . Unlike Aβ(1-42), Aβ(1-40) lacks two hydrophobic C-terminal residues, reducing its aggregation propensity .
Q. How should researchers prepare stock solutions of Aβ(1-40) to minimize pre-aggregation?
- Methodological Answer : Dissolve lyophilized peptide in hexafluoroisopropanol (HFIP) to disrupt pre-existing aggregates, followed by sonication and solvent evaporation. Reconstitute in buffer (e.g., PBS or Tris-HCl) at pH 7.4, filtered through a 0.22 µm membrane. Monomeric state validation via dynamic light scattering (DLS) or size-exclusion chromatography is recommended .
Advanced Research Questions
Q. What experimental factors influence Aβ(1-40) aggregation kinetics, and how can they be controlled?
- Methodological Answer : Key variables include:
- Temperature : Higher temperatures accelerate nucleation .
- Ionic strength : Elevated NaCl concentrations promote beta-sheet formation via hydrophobic interactions .
- pH : Near-neutral pH favors beta-sheet aggregation, while acidic pH stabilizes monomers .
Techniques like thioflavin-T fluorescence, isothermal titration calorimetry (ITC), and transmission electron microscopy (TEM) are used to monitor fibrillization stages .
Q. How do contradictory findings on Aβ(1-40) neurotoxicity arise, and how can they be reconciled?
- Methodological Answer : Discrepancies often stem from:
- Source variability : Synthetic vs. recombinant peptides may differ in post-translational modifications .
- Aggregation state : Oligomers (not monomers or fibrils) are most toxic, necessitating rigorous characterization (e.g., SEC-MALS for oligomer size) .
- Cell model differences : Primary neurons vs. immortalized lines show varying sensitivity. Standardizing protocols (e.g., seeding ratios, incubation times) reduces variability .
Q. What advanced biophysical methods are used to study Aβ(1-40)-membrane interactions?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Quantifies binding affinity to lipid bilayers .
- Atomic force microscopy (AFM) : Visualizes membrane disruption by oligomers .
- Fluorescence anisotropy : Measures peptide-induced changes in membrane fluidity .
Control experiments with reverse-sequence peptides (e.g., Aβ(40-1)) validate specificity .
Data Analysis & Interpretation
Q. How should researchers analyze Aβ(1-40) aggregation data with conflicting kinetic models?
- Methodological Answer : Fit data to multiple models (e.g., nucleation-elongation vs. secondary nucleation) using software like AmyloFit. Statistical validation (e.g., Akaike information criterion) identifies the best-fit model. Discrepancies may arise from impurities or incomplete monomer preparation, requiring SDS-PAGE or MALDI-TOF validation .
Q. What statistical methods are appropriate for comparing Aβ(1-40) levels across biological samples?
- Methodological Answer : For ELISA or LC-MS/MS data, use non-parametric tests (Mann-Whitney U) if normality assumptions fail. Multivariate regression accounts for covariates (e.g., age, post-mortem interval). Cronbach’s alpha assesses intra-assay consistency .
Contradiction Management
Q. Why do some studies report Aβ(1-40) as protective while others highlight its toxicity?
- Methodological Answer : Context-dependent effects exist:
- Concentration : Low Aβ(1-40) may enhance synaptic plasticity, while high levels disrupt calcium homeostasis .
- Isoform interactions : Aβ(1-40) can inhibit Aβ(1-42) aggregation in vitro but synergize in vivo .
- Experimental design : Acute vs. chronic exposure models yield divergent outcomes. Longitudinal studies with controlled dosing are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
